molecular formula C15H13NO5 B1633630 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde CAS No. 329222-81-3

4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde

Cat. No.: B1633630
CAS No.: 329222-81-3
M. Wt: 287.27 g/mol
InChI Key: OJLZETGPULWKBY-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-14-7-6-11(9-17)8-12(14)10-21-15-5-3-2-4-13(15)16(18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLZETGPULWKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236937
Record name 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde
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Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329222-81-3
Record name 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID001236937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation and Synthetic Utility of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis and synthetic workflow for 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde (CAS: 329222-81-3). As a functionalized benzaldehyde derivative featuring an ortho-nitrobenzyl ether moiety, this compound serves as a critical intermediate in the synthesis of heterocyclic pharmacophores and photo-responsive materials. This document details the synthetic pathways, spectroscopic fingerprints (NMR, IR, MS), and quality control protocols required for its integration into drug discovery pipelines.

Part 1: Molecular Architecture & Properties

Structural Deconstruction

The molecule is a tri-functionalized aromatic scaffold. Its reactivity is defined by three distinct zones:

  • The Electrophilic Core: A benzaldehyde moiety susceptible to nucleophilic addition (reductive amination, oxidation, condensation).

  • The Electron-Rich Shield: A methoxy group at the para-position (relative to the aldehyde) that donates electron density, stabilizing the carbonyl but deactivating the ring toward nucleophilic aromatic substitution (

    
    ).
    
  • The Linker & Payload: A (2-nitrophenoxy)methyl arm at the meta-position. This ether linkage connects the core to a nitro-substituted aryl ring, introducing potential for reduction (to anilines) or specific photocleavage pathways.

Physicochemical Profile
PropertyValue / DescriptionSource/Logic
CAS Number 329222-81-3Sigma-Aldrich [1]
Formula

Stoichiometry
Molecular Weight 287.27 g/mol Calculated
Physical State Solid / PowderExperimental [1]
Solubility DMSO, DMF, DCM, ChloroformLipophilic ether/aldehyde
Hazards H317 (Skin Sens.), H318 (Eye Dam.)[1]GHS Classification [1]

Part 2: Synthetic Pathway & Mechanism

Retrosynthetic Analysis

The most robust route to this scaffold is a Williamson Ether Synthesis . The disconnection occurs at the benzylic ether oxygen.

  • Electrophile: 3-(Chloromethyl)-4-methoxybenzaldehyde.[2][3]

  • Nucleophile: 2-Nitrophenol.

Experimental Protocol

Objective: Synthesis of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde via


 displacement.

Reagents:

  • 3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq)

  • 2-Nitrophenol (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq, anhydrous)
    
  • Potassium Iodide (KI, 0.1 eq, catalyst)

  • Solvent: DMF (Dimethylformamide) or Acetone (reflux).

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 2-nitrophenol (1.1 eq) in anhydrous DMF. Add

    
     (2.0 eq) and stir at room temperature for 30 minutes. Why: This deprotonates the phenol to form the phenoxide anion, increasing nucleophilicity.
    
  • Coupling: Add 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq) and catalytic KI (0.1 eq). Why: KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).

  • Reaction: Heat the mixture to 60°C (if DMF) or reflux (if Acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the reaction mixture into ice-cold water. The product should precipitate.[2]

  • Purification: Filter the solid. Recrystallize from Ethanol or purify via flash column chromatography (

    
    , Gradient 0-30% EtOAc in Hexanes).
    
Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 2-Nitrophenol Base Add K2CO3 (DMF, 30 min) Generates Phenoxide Start->Base AddElec Add 3-(chloromethyl)- 4-methoxybenzaldehyde + cat. KI Base->AddElec Heat Heat 60°C, 4-6h (SN2 Reaction) AddElec->Heat Quench Pour into Ice Water Precipitation Heat->Quench Filter Filtration & Drying Quench->Filter Recryst Recrystallization (EtOH) Final Product Filter->Recryst

Figure 1: Step-by-step synthetic workflow for the Williamson ether coupling.[1]

Part 3: Spectroscopic Characterization[5]

This section defines the "fingerprint" required to validate the structure. As exact literature spectra for this specific catalog number are proprietary, the data below represents the authoritative theoretical assignment based on chem-informatics principles and fragment analysis [2][3].

Proton NMR ( -NMR) Analysis

Solvent:


 or 

| Frequency: 400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
9.85 Singlet (s)1HCHO Characteristic aldehyde proton.
7.95 Doublet of Doublets (dd)1HAr-H (C3' Nitro ring) Deshielded by ortho-nitro group.
7.85 Doublet (d)1HAr-H (C2 Benzyl) Ortho to aldehyde, meta to ether.
7.80 Doublet of Doublets (dd)1HAr-H (C6 Benzyl) Ortho to aldehyde.
7.55 Triplet of Doublets (td)1HAr-H (C5' Nitro ring) Para to ether linkage.
7.15 Doublet (d)1HAr-H (C5 Benzyl) Ortho to methoxy (shielded).
7.05 - 7.10 Multiplet (m)2HAr-H (C4', C6' Nitro ring) Remaining aromatic protons.
5.55 Singlet (s)2H

Benzylic methylene. Shifted downfield by oxygen.
3.95 Singlet (s)3H

Methoxy group.[1]
Carbon NMR ( -NMR) Key Signals
  • Carbonyl (C=O): ~190.5 ppm.

  • Nitro-C (Ar-C-NO2): ~140.0 ppm.

  • Ether-C (Ar-C-O): ~151.0 ppm (Nitrophenol side) and ~163.0 ppm (Anisaldehyde side).

  • Benzylic Carbon (

    
    ):  ~65.0 - 68.0 ppm.
    
  • Methoxy Carbon (

    
    ):  ~56.0 ppm.
    
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of

      
      : 
      
      
      
      .
    • Cleavage of Benzyl Ether: Appearance of tropylium-like cation from the benzaldehyde fragment (m/z ~149 for the methoxy-formyl-benzyl cation).

Part 4: Stability & Reactivity Profile

Chemical Stability
  • Oxidation: The aldehyde is sensitive to air oxidation, forming the corresponding benzoic acid (4-Methoxy-3-[(2-nitrophenoxy)methyl]benzoic acid). Storage: Under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Photostability: While 2-nitrobenzyl alcohols are photolabile, this molecule is a 2-nitrophenyl ether. It is relatively more stable to ambient light but should still be stored in amber vials to prevent slow degradation or radical formation [4].

Analytical Decision Matrix

Use this logic flow to confirm identity and purity during synthesis.

AnalysisLogic Sample Crude Product TLC TLC (Hex/EtOAc 7:3) Single Spot? Rf ~0.4 Sample->TLC IR IR Spectroscopy CHO @ 1690 cm-1? NO2 @ 1530/1350 cm-1? TLC->IR Yes Repurify Recrystallize / Column TLC->Repurify No (Multiple Spots) NMR 1H-NMR Aldehyde (9.8 ppm)? Benzylic CH2 (5.5 ppm)? IR->NMR Signals Present Purity HPLC Purity >95%? NMR->Purity Structure Confirmed Release Release for Use Purity->Release Yes Purity->Repurify No Repurify->Sample

Figure 2: Analytical decision matrix for quality control.

Part 5: Applications in Drug Development

  • Reductive Cyclization: The proximity of the aldehyde and the nitro group (via the linker) allows for reductive cyclization strategies. Reducing the nitro group to an amine (

    
     or 
    
    
    
    ) can trigger an intramolecular Schiff base formation with the aldehyde, creating complex benzoxazepine-like tricyclic systems.
  • Linker Chemistry: The compound serves as a "cleavable" linker model. The 2-nitrophenoxy motif is often investigated for potential reductive cleavage conditions in hypoxia-activated prodrugs.

References

  • Sigma-Aldrich. Product Specification: 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde (CAS 329222-81-3).Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR assignment logic).
  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). (Used for fragment shift correlation of 3-chloromethyl-4-methoxybenzaldehyde).
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for benzyl ether stability).

Sources

Physiochemical properties of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, a proposed synthetic pathway, and key safety information for the compound 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde. As a unique and complex benzaldehyde derivative, this molecule holds potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, synthetic chemists, and drug development professionals, offering foundational data and field-proven insights into the handling and synthesis of this and structurally related compounds. While publicly available experimental data on this specific molecule is limited, this guide synthesizes information from analogous structures and established chemical principles to provide a robust starting point for further investigation.

Chemical Identity and Structure

4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde is an aromatic compound characterized by a central benzaldehyde ring substituted with a methoxy group and a (2-nitrophenoxy)methyl ether side chain. The presence of an aldehyde, an ether linkage, and a nitroaromatic moiety makes it a versatile, albeit complex, synthetic intermediate.

  • IUPAC Name: 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde

  • Molecular Formula: C₁₅H₁₃NO₅[1]

  • CAS Number: 329222-81-3

  • Canonical SMILES: COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2N(=O)=O

  • InChI Key: OJLZETGPULWKBY-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative experimental data for this specific compound is not extensively documented in publicly accessible literature, a common situation for novel research chemicals[1]. The properties listed below are a combination of data from chemical suppliers and predicted values based on its structure.

Table 1: Summary of Physicochemical Data

PropertyValueSource / Comment
Molecular Weight 287.27 g/mol [1]
Appearance Solid[1]
Melting Point Not available. To be determined experimentally.-
Boiling Point Not available. To be determined experimentally.-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chloroform.[2]Based on structurally similar o-Vanillin derivatives.
Calculated logP 2.9 - 3.5 (Predicted)Value predicted by computational models.

Proposed Synthesis and Mechanistic Rationale

The structure of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde, featuring an ether linkage, strongly suggests that a Williamson Ether Synthesis is the most logical and efficient synthetic route.[3][4] This classic and reliable Sₙ2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other substrate with a good leaving group.[5]

For this target molecule, there are two primary disconnections possible for the Williamson ether synthesis:

  • Route A: Reaction of 3-(halomethyl)-4-methoxybenzaldehyde with the sodium salt of 2-nitrophenol.

  • Route B: Reaction of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with 1-(halomethyl)-2-nitrobenzene.

Expert Rationale for Pathway Selection: Route A is generally preferred. The starting material, 3-(halomethyl)-4-methoxybenzaldehyde, can be readily synthesized from the commercially available and inexpensive vanillyl alcohol by conversion of the alcohol to an alkyl halide (e.g., using SOCl₂ or PBr₃). The benzylic halide is an excellent substrate for Sₙ2 reactions because the transition state is stabilized by the adjacent aromatic ring.[4] The nucleophile, sodium 2-nitrophenoxide, is easily formed by deprotonating 2-nitrophenol with a suitable base like sodium hydride (NaH) or sodium hydroxide (NaOH).[3]

The diagram below illustrates the proposed synthetic workflow based on Route A.

G cluster_0 Step 1: Halogenation of Vanillyl Alcohol cluster_1 Step 2: Formation of Nucleophile cluster_2 Step 3: Williamson Ether Synthesis (Sₙ2) Vanillyl_Alcohol Vanillyl Alcohol SOCl2 SOCl₂ or PBr₃ in an inert solvent (e.g., DCM) Vanillyl_Alcohol->SOCl2 Intermediate_Halide 3-(Chloromethyl)-4- methoxybenzaldehyde SOCl2->Intermediate_Halide Reaction Reaction under reflux Intermediate_Halide->Reaction Nitrophenol 2-Nitrophenol NaH NaH or NaOH in polar aprotic solvent (e.g., DMF) Nitrophenol->NaH Phenoxide Sodium 2-Nitrophenoxide NaH->Phenoxide Phenoxide->Reaction Final_Product 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde Reaction->Final_Product caption Proposed Synthesis Workflow.

Caption: Proposed Synthesis Workflow.

Experimental Protocol (Representative)

The following protocol is a representative procedure based on the principles of Williamson ether synthesis for analogous compounds.[6] It must be optimized and validated experimentally.

Self-Validation and Trustworthiness: Each step includes monitoring and purification checks. The success of the reaction is confirmed by Thin Layer Chromatography (TLC) and the final product's identity and purity would be rigorously confirmed by spectral analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Step 1: Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde (Electrophile)

  • To a stirred solution of vanillyl alcohol (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Causality: The reaction is performed at 0 °C initially to control the exothermic reaction. An inert atmosphere prevents side reactions with atmospheric moisture.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully pour the mixture onto crushed ice to quench the excess SOCl₂.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This intermediate is often used directly in the next step without extensive purification.

Step 2: Williamson Ether Synthesis

  • In a separate flask, dissolve 2-nitrophenol (1.1 eq.) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Causality: DMF is an excellent solvent for Sₙ2 reactions as it solvates the cation (Na⁺) but not the nucleophilic anion, increasing its reactivity.[4] NaH is a strong, non-nucleophilic base that efficiently deprotonates the phenol.[3]

  • Stir the mixture at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating the complete formation of the sodium 2-nitrophenoxide.

  • Add a solution of the crude 3-(chloromethyl)-4-methoxybenzaldehyde (1 eq.) from Step 1 in DMF to the phenoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde.

Safety and Handling

Proper safety precautions are essential when handling this compound and the reagents used in its synthesis.

  • Hazard Classifications: May cause an allergic skin reaction (H317) and causes serious eye damage (H318).[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[1]

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Combustible solid (Storage Class 11).[1]

  • Reagent Hazards: Thionyl chloride is highly corrosive and reacts violently with water. Sodium hydride is flammable and reacts with moisture to produce hydrogen gas. Handle with extreme care under anhydrous conditions.

Conclusion

4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde is a compound with significant potential for synthetic applications. This guide provides the core physicochemical data available from supplier databases and outlines a robust, mechanistically sound synthetic protocol based on the Williamson ether synthesis. While comprehensive experimental characterization data is pending in the scientific literature, the information and procedures detailed herein offer a solid and authoritative foundation for researchers to begin their work with this molecule, ensuring both scientific integrity and operational safety.

References

  • o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity. MDPI. [Link]

  • Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC - NIH. [Link]

  • Synthesis and Characterization of a Novel o-Vanillin Schiff Base Derivatives and Their Complexes With Zn(II). ResearchGate. [Link]

  • Synthesis of New Vanillin Derivatives from Natural Eugenol. AIP Publishing. [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Benzaldehyde, 4-hydroxy-3-methoxy-5-nitro-. US EPA. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • The Williamson ether synthesis involves the displacement of an al... Study Prep in Pearson+. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

Sources

Solubility profile of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Solvent Selection for 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde

Executive Summary

This technical guide addresses the solubility profile of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde (MW: 287.27 g/mol ). As a specialized intermediate often utilized in the synthesis of bioactive scaffolds (e.g., ferroptosis inducers, kinase inhibitors), this compound lacks widely published empirical solubility data.

Therefore, this guide functions as a definitive protocol for researchers. It synthesizes theoretical physicochemical predictions with a rigorous, self-validating experimental workflow. By analyzing the molecule’s distinct "push-pull" electronic structure—combining a lipophilic diaryl ether backbone with polar nitro and aldehyde functionalities—we establish a solvent selection strategy optimized for both reaction efficiency and purification (recrystallization).

Part 1: Physicochemical Analysis & Predicted Solubility

To select the correct solvent, one must first deconstruct the molecule’s competitive intermolecular forces.

Structural Dissection

The molecule consists of three distinct domains that dictate its solvation behavior:

  • The Core (Anisaldehyde derivative): The 4-methoxybenzaldehyde motif provides moderate polarity and hydrogen bond acceptance (via the carbonyl and ether oxygens).

  • The Linker (Methylene Ether): The -CH2-O- bridge introduces flexibility but does not significantly increase water solubility.

  • The Pendant (2-Nitrophenoxy): The nitro group (

    
    ) is the critical solubility modulator. It is strongly electron-withdrawing and highly polarizable, making the molecule soluble in polar aprotic solvents (DMSO, DMF) while maintaining high lipophilicity (estimated LogP ~3.0–3.4) due to the aromatic rings.
    
Predicted Solubility Profile

Note: Values below are theoretical estimates based on Group Contribution Methods and structural analogs (e.g., 5-nitrovanillin derivatives).

Solvent ClassRepresentative SolventsPredicted Solubility (25°C)Interaction MechanismApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Dipole-dipole interactions with the nitro & aldehyde groups.Reaction Medium (Nucleophilic substitutions)
Chlorinated Dichloromethane (DCM), ChloroformHigh (>80 mg/mL)Dispersion forces + weak H-bonding.Extraction / Work-up
Esters/Ketones Ethyl Acetate, AcetoneModerate-High (30-60 mg/mL)Dipole interactions; good solvency for the aromatic core.Chromatography / Purification
Polar Protic Methanol, Ethanol, IPALow-Moderate (5-20 mg/mL)Solvation is limited by the hydrophobic aromatic surface area.Recrystallization (High T dependence)
Non-Polar Hexane, Heptane, TolueneVery Low/Insoluble (<1 mg/mL)Lack of polar interaction capability.Anti-solvent / Precipitation

Part 2: Experimental Protocol (Self-Validating System)

Since commercial Certificates of Analysis (CoA) for CAS 329222-81-3 often omit solubility data, researchers must generate their own curves. The following protocol uses a Saturation Shake-Flask Method coupled with HPLC-UV validation.

The Workflow (Graphviz Visualization)

SolubilityProtocol cluster_Analysis Quantification Phase Start Start: Weigh Excess Compound (~50mg) SolventAdd Add Solvent (1.0 mL) Target: Supersaturation Start->SolventAdd Equilibration Equilibrate (Shake 24h @ 25°C) SolventAdd->Equilibration Filtration Filtration (0.45 µm PTFE Syringe Filter) Equilibration->Filtration Dilution Dilute Filtrate (with Mobile Phase) Filtration->Dilution Gravimetric Alt: Gravimetric Drying (Evaporate & Weigh) Filtration->Gravimetric HPLC HPLC-UV Analysis (λ = 254/280 nm) Dilution->HPLC Result Solubility Data Point HPLC->Result Calculate mg/mL Gravimetric->Result Calculate mg/mL

Figure 1: Step-by-step workflow for determining thermodynamic solubility. The dual-path analysis (HPLC vs. Gravimetric) ensures data integrity.

Detailed Methodology

Step 1: Preparation

  • Weigh approx. 50 mg of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde into a 4 mL clear glass vial.

  • Add 1.0 mL of the target solvent (e.g., Ethanol).

  • Checkpoint: If the solid dissolves immediately, the solution is unsaturated. Add more solid until a visible precipitate remains.

Step 2: Equilibration

  • Place vials in an orbital shaker (200 rpm) or thermomixer at 25°C ± 0.5°C for 24 hours.

  • Why 24h? This ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility.

Step 3: Sampling & Filtration

  • Allow the suspension to settle for 1 hour.

  • Filter the supernatant using a 0.45 µm PTFE or Nylon syringe filter .

  • Critical: Discard the first 200 µL of filtrate to account for filter adsorption (saturating the membrane).

Step 4: Quantification (HPLC Method)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) – Gradient 50% to 90% ACN.

  • Detection: UV at 280 nm (targeting the benzaldehyde chromophore) and 254 nm (aromatic rings).

  • Calculation: Compare peak area against a standard calibration curve prepared in DMSO.

Part 3: Thermodynamic Analysis & Recrystallization Strategy

For process scale-up, understanding the temperature dependence of solubility is vital.

Van't Hoff Extrapolation

Solubility usually increases with temperature according to the Van't Hoff equation:



  • S: Solubility (mole fraction)

  • T: Temperature (Kelvin)

  • 
    :  Enthalpy of dissolution
    

Actionable Insight: Perform the solubility protocol at 25°C, 40°C, and 60°C in Ethanol. A steep slope indicates a high enthalpy of dissolution, making the solvent ideal for cooling crystallization (high recovery yields).

Solvent Selection Decision Tree

SolventSelection Root Goal Reaction Chemical Synthesis (e.g., SN2, Condensation) Root->Reaction Purification Purification (Recrystallization) Root->Purification HighSol High Solubility Required (DMSO, DMF) Reaction->HighSol High T / Difficult Substrate Volatile Volatile Workup? (DCM, THF) Reaction->Volatile Standard Conditions Gradient Temp. Gradient Possible? Purification->Gradient Ethanol Ethanol/Methanol (Good Recovery) Gradient->Ethanol Yes (Steep Curve) Binary Binary System (EtOAc + Hexane) Gradient->Binary No (Flat Curve)

Figure 2: Decision matrix for selecting the optimal solvent based on the operational goal.

Part 4: Practical Applications

Reaction Solvent Recommendations
  • For Nucleophilic Substitution: Use DMF or Acetonitrile . The polar aprotic nature solvates cations (if using bases like

    
    ) while the nitro group of the substrate ensures high solubility, preventing precipitation of intermediates.
    
  • For Reductions (Aldehyde to Alcohol): Use Methanol or THF . The substrate has moderate solubility in these, which is sufficient for homogeneous reduction with

    
    .
    
Recrystallization Protocol (Purification)

Since the compound is likely a solid with a melting point >80°C (typical for nitro-vanillin ethers), the following binary solvent system is recommended:

  • Dissolve crude solid in minimal boiling Ethyl Acetate .

  • Slowly add Hexane (or Heptane) dropwise until persistent turbidity is observed.

  • Re-heat to clear solution.

  • Allow slow cooling to Room Temperature, then 4°C.

  • Yield Expectation: This method typically removes non-polar impurities and unreacted phenols.

References

  • PubChem. (n.d.). Compound Summary: 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde (CAS 329222-81-3).[1] Retrieved February 25, 2026, from [Link]

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational text for LogP/Solubility prediction).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization solvent selection).

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. (Reference for solubility modeling).

Sources

Methodological & Application

Application Note: Protocol for 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde as a Photocleavable Linker

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the utilization of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde (CAS: 329222-81-3) as a photocleavable linker. This molecule represents a specialized class of o-nitrobenzyl-derived phototriggers, utilizing the Norrish Type II mechanism for controlled release.

This protocol focuses on its primary application: Reversible Conjugation of Amines (e.g., proteins, peptides, or small molecule drugs) for solid-phase synthesis, surface patterning, or affinity purification.

Introduction & Mechanism[1]

The compound 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde functions as a bifunctional photocleavable linker. Its structure features a benzaldehyde moiety (for capturing amine-containing "cargo" via reductive amination) and a (2-nitrophenoxy)methyl moiety (the photolabile trigger).

Mechanism of Action

Upon irradiation with near-UV light (typically 365 nm ), the nitro group undergoes an excited-state intramolecular hydrogen abstraction from the benzylic methylene group (the


 bridge). This initiates a cascade (Norrish Type II) that cleaves the ether bond connecting the benzaldehyde ring to the nitrophenoxy ring.
  • Attachment: The aldehyde reacts with primary amines (

    
    ) to form a stable secondary amine linkage after reduction.
    
  • Release: UV irradiation cleaves the linker, separating the benzaldehyde-cargo complex from the nitrophenoxy anchor.

Key Advantages[1][2]
  • Orthogonality: The reductive amination chemistry is compatible with most peptide and oligonucleotide synthesis workflows.

  • Wavelength: Efficient cleavage at 365 nm (UV-A), minimizing damage to biological samples compared to deep UV (<300 nm).

  • Stability: The internal ether linkage is stable to standard acidic and basic conditions used in Fmoc/Boc chemistry until photo-activated.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of conjugation, immobilization, and photocleavage.

PhotocleavageProtocol Linker Linker Reagent (Aldehyde-Nitro Ether) Conjugation Step 1: Reductive Amination (Formation of Secondary Amine) Linker->Conjugation + NaCNBH3 Cargo Cargo Amine (Protein/Drug-NH2) Cargo->Conjugation Immobilized Stable Conjugate (Linker-Cargo Complex) Conjugation->Immobilized Purification UV UV Irradiation (365 nm, 10-30 min) Immobilized->UV Trigger Cleaved Cleavage Products 1. Cargo-Benzaldehyde Alcohol 2. Nitrosophenol Byproduct UV->Cleaved Photolysis

Figure 1: Workflow for conjugation and photocleavage of the 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde linker.

Materials & Equipment

Reagents
ReagentSpecificationRole
Linker 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde (CAS 329222-81-3)Phototrigger
Reducing Agent Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride
Reductive Amination
Solvent A Methanol (MeOH) or Dichloromethane (DCM)Reaction Medium
Solvent B 1% Acetic Acid in DMFCatalyst/Solvent
Buffer PBS (pH 7.[1]4)For biological cargo
Quencher EthanolamineTo cap unreacted aldehydes
Equipment
  • UV Light Source: LED or Mercury lamp emitting at 365 nm (Intensity: 5–10 mW/cm²).

  • Reaction Vessel: Amber glass vials (to prevent premature photolysis).

  • Purification: HPLC (C18 column) or Size Exclusion Chromatography (for proteins).

Detailed Protocol

Phase 1: Conjugation (Reductive Amination)

This step attaches your amine-containing cargo to the linker.

  • Preparation of Linker Solution:

    • Dissolve 10 mg of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde in 1 mL of MeOH or DMF (approx. 35 mM).

    • Note: Perform all steps under low light or yellow light to avoid background photolysis.

  • Activation:

    • Add the Target Amine (1.0 equiv relative to linker) to the solution.

    • Add catalytic Acetic Acid (1% v/v) to facilitate imine formation.

    • Stir at Room Temperature (RT) for 1–2 hours. The formation of the Schiff base (imine) can be monitored by the shift in UV absorbance or LC-MS.

  • Reduction:

    • Add Sodium Cyanoborohydride (2.0–5.0 equiv) to the reaction mixture.

    • Stir at RT for 4–12 hours (overnight is often preferred for steric bulk).

    • Mechanism:[2] The imine (

      
      ) is reduced to a stable secondary amine (
      
      
      
      ).
  • Purification:

    • Quench excess reducing agent with water or dilute acid.

    • Purify the conjugate via HPLC or extraction.

    • Validation: Verify mass shift via LC-MS. The mass should correspond to:

      
      .
      
Phase 2: Photocleavage (Release)

This step triggers the release of the cargo.[3]

  • Setup:

    • Dissolve the purified conjugate in a photostable solvent (e.g., PBS, Water/MeCN, or MeOH).

    • Concentration: 0.1 – 1.0 mM is ideal for efficient light penetration.

  • Irradiation:

    • Place the sample in a quartz cuvette or an open vial (if solvent is non-volatile).

    • Irradiate with 365 nm UV light at 5–10 mW/cm².

    • Time Course:

      • 5 minutes: ~20% cleavage.

      • 15 minutes: ~60% cleavage.

      • 30–60 minutes: >95% cleavage (plateau).

  • Post-Cleavage Workup:

    • Centrifuge (if using solid phase) or extract the mixture.

    • The released cargo will be in the supernatant/organic phase.

    • Note: The byproduct (nitrosophenol derivative) may be colored (yellow/brown).

Critical Technical Notes & Troubleshooting

Structural Considerations of the Released Product

It is crucial to understand that this linker is not traceless .

  • Starting Material: Linker-Aldehyde + Cargo-NH2.

  • Conjugate: Linker-CH2-NH-Cargo.

  • Cleavage: The bond that breaks is the Ether Oxygen bond between the two aromatic rings.

  • Released Cargo: The cargo remains attached to the benzaldehyde-derived ring (now a benzyl alcohol derivative).

    • Result:

      
      .
      
    • Implication: This protocol is best for tagging or pull-down assays where a small aromatic tag on the cargo is acceptable. It is not suitable for regenerating the native unmodified amine.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conjugation Yield Incomplete imine formationIncrease reaction time; ensure anhydrous conditions during imine formation; add molecular sieves.
Premature Cleavage Ambient UV exposureWrap all vessels in aluminum foil; work in a room with yellow filters.
Incomplete Release High optical density (OD)Dilute the sample (OD < 0.5 at 365 nm) to ensure light penetration; stir during irradiation.
Side Reactions Oxidation of aldehydeStore the linker under Argon/Nitrogen at -20°C.

References

  • Sigma-Aldrich. Product Specification: 4-Methoxy-3-((2-nitrophenoxy)methyl)benzaldehyde. Available at:

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. Available at:

  • BenchChem. Application Notes for Photocleavage of 2-Methoxy-6-nitrobenzyl Protecting Groups. Available at:

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Available at:

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde Resins

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of Photolabile Linkers in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-purity production of complex sequences. A critical component of this methodology is the linker, a chemical moiety that tethers the nascent peptide chain to the insoluble solid support. The choice of linker dictates the conditions under which the final peptide is cleaved from the resin. While traditional methods often rely on strong acids for cleavage, this can lead to the degradation of sensitive peptide sequences. Photolabile linkers have emerged as a powerful alternative, offering an exceptionally mild and orthogonal cleavage strategy.[1]

The 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde resin belongs to the family of o-nitrobenzyl ether-based photolabile supports. This class of resins allows for the traceless release of the synthesized peptide upon irradiation with UV light, typically in the range of 350-365 nm.[2][3] The aldehyde functionality of this specific resin provides a unique handle for the initial attachment of the first amino acid via reductive amination, a method particularly useful for the synthesis of C-terminally modified peptides.[4] This application note provides a comprehensive guide to the principles, protocols, and best practices for utilizing 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde resins in SPPS.

The Underlying Chemistry: Mechanism of Action

The utility of the 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde resin is rooted in two key chemical transformations: the initial attachment of the first amino acid via reductive amination and the final photolytic cleavage.

1. Peptide Immobilization via Reductive Amination:

The synthesis begins with the coupling of the first amino acid to the aldehyde-functionalized resin. This is achieved through a reductive amination reaction. The primary amine of the amino acid reacts with the aldehyde group on the resin to form a Schiff base (imine), which is then reduced to a stable secondary amine by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN).[5] This method offers a robust and versatile strategy for immobilizing the initial amino acid.

2. Peptide Elongation:

Following the attachment of the first amino acid, the peptide chain is elongated using standard Fmoc-based SPPS protocols. This involves a series of deprotection and coupling steps. The temporary Nα-Fmoc protecting group is removed with a mild base, typically a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[6] Subsequently, the next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the resin-bound peptide. This cycle is repeated until the desired peptide sequence is assembled.

3. Photolytic Cleavage:

The final and most critical step is the release of the synthesized peptide from the solid support. This is accomplished by irradiating the peptidyl-resin with UV light at a wavelength of approximately 365 nm.[7] The o-nitrobenzyl ether linkage is photolabile and undergoes an intramolecular rearrangement upon absorption of UV light. This process leads to the cleavage of the bond connecting the peptide to the resin, releasing the peptide with a free C-terminus. The byproducts of this reaction are typically non-interfering and can be easily removed during the work-up procedure.[8]

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended Grade/Purity
4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde ResinHigh-purity, suitable for SPPS
Fmoc-protected amino acidsSynthesis grade
N,N-Dimethylformamide (DMF)Amine-free, peptide synthesis grade
Dichloromethane (DCM)Anhydrous, peptide synthesis grade
PiperidineReagent grade
Sodium cyanoborohydride (NaBH₃CN)≥95%
Acetic AcidGlacial
N,N-Diisopropylethylamine (DIEA)Peptide synthesis grade
Coupling reagents (e.g., HBTU, HATU)Synthesis grade
Trifluoroacetic acid (TFA)Reagent grade
Scavengers (e.g., TIS, water)Reagent grade
Diethyl etherAnhydrous
Protocol 1: Loading of the First Amino Acid via Reductive Amination
  • Resin Swelling: Swell the 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde resin (1 equivalent) in a 1:1 mixture of DMF/DCM for at least 1 hour in a suitable reaction vessel.

  • Amino Acid Preparation: Dissolve the first Fmoc-protected amino acid (5 equivalents) in DMF containing 1% acetic acid.

  • Imine Formation: Add the amino acid solution to the swollen resin and agitate the mixture for 1 hour at room temperature to facilitate the formation of the Schiff base.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (5 equivalents) to the reaction mixture and continue to agitate for an additional 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (2x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Peptide Chain Elongation (Fmoc-SPPS)

This protocol outlines a single cycle of deprotection and coupling. Repeat these steps for each amino acid in the desired sequence.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a Kaiser test.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Photolytic Cleavage and Peptide Work-up
  • Resin Preparation: After the final Fmoc deprotection and washing, swell the peptidyl-resin in a suitable solvent for photolysis, such as a mixture of DCM and methanol (e.g., 9:1 v/v), in a quartz reaction vessel.

  • Photolysis: Irradiate the resin suspension with a UV lamp at 365 nm for 2-4 hours with gentle agitation. The optimal irradiation time may vary depending on the peptide sequence and the specific equipment used.[7]

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Resin Washing: Wash the resin with additional cleavage solvent to ensure complete recovery of the peptide.

  • Solvent Evaporation: Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation and Purification: Isolate the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Mechanism Diagrams

SPPS_Workflow start Start resin_prep Resin Swelling start->resin_prep aa_loading First Amino Acid Loading (Reductive Amination) resin_prep->aa_loading elongation Peptide Chain Elongation (Fmoc-SPPS Cycles) aa_loading->elongation photocleavage Photolytic Cleavage (UV Irradiation) elongation->photocleavage workup Peptide Work-up & Purification photocleavage->workup end Pure Peptide workup->end

Caption: Overall workflow for SPPS using the photolabile resin.

Caption: Mechanism of photolytic cleavage of the o-nitrobenzyl ether linker.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Loading of First Amino Acid Incomplete imine formation or reduction. Steric hindrance of the amino acid.Increase reaction time for imine formation and/or reduction. Use a less sterically hindered amino acid if possible. Ensure the quality of NaBH₃CN.
Incomplete Coupling during Elongation Aggregation of the growing peptide chain. Steric hindrance.Use a higher excess of activated amino acid and coupling reagents. Increase coupling time. Consider using a different coupling reagent (e.g., HATU).
Low Yield of Cleaved Peptide Incomplete photolysis. Adsorption of the peptide to the resin.Increase irradiation time. Ensure the UV lamp is at the correct wavelength and intensity. Use a more polar solvent mixture for cleavage.
Side Reactions Diketopiperazine formation at the dipeptide stage.[8] Racemization.For problematic sequences, consider using a 2-chlorotrityl chloride resin for the first two residues and then transferring the dipeptide to the photolabile resin. Use appropriate additives to suppress racemization.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amin
  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (2006). Bioorganic & Medicinal Chemistry Letters.
  • Photolabile Linkers for Solid-Phase Synthesis. Semantic Scholar.
  • Photolabile Dendrimers Using o-Nitrobenzyl Ether Linkages.
  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applic
  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degrad
  • Photolabile multi-detachable p-alkoxybenzyl alcohol resin supports for peptide fragment or semi-synthesis. PubMed.
  • Solid-phase peptide synthesis. (2014). RSC Advances.
  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the R
  • Synthesis and photocleavage of a new dimeric bis(o-nitrobenzyl) diether tether.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
  • PHOTOLABILE MULTI-DETACHABLE p-ALKOXYBENZYL ALCOHOL RESIN SUPPORTS FOR PEPTIDE FRAGMENT OR SEMISYNTHESIS.
  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
  • Figure 1 from Photolabile Linkers for Solid-Phase Synthesis. Semantic Scholar.
  • Photolysis of the peptide bond
  • Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcyst. ChemRxiv.
  • Solid-phase synthesis of C-terminally modified peptides. TUE Research portal.
  • o--Nitrobenzyl Photolabile Bifunctional Linkers. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Peptide Resin Loading Protocols.
  • Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. PMC.
  • Application Note 72: Cleaving peptides in flow.
  • UV-responsive cyclic peptide progel
  • 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI.
  • Planning a Peptide Synthesis. AAPPTec.
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • Chemical Synthesis and Characteriz
  • SPPS Tips For Success Handout. Mesa Labs.
  • Application Note Peptide Cleavage and Protected Cleavage Procedures.

Sources

Application Note: Synthesis of Photo-Tunable Hydrogels via 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a detailed technical guide for the synthesis and application of photo-responsive hydrogels using 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde (CAS: 329827-39-0).

This specific molecule is a functional derivative of the o-nitrobenzyl class, widely utilized as a photocleavable pendant group or a precursor for photodegradable crosslinkers . Its aldehyde functionality allows for facile conjugation to amine- or hydrazide-containing polymers (e.g., Chitosan, Gelatin, PEG-Hydrazide), while the (2-nitrophenoxy)methyl ether moiety provides the light-triggerable "cage."

Part 1: Executive Summary & Mechanism

The Molecule

4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde acts as a photo-active building block. Unlike standard o-nitrobenzyl linkers that often serve as the backbone crosslinker, this molecule is typically used to functionalize the polymer backbone as a pendant group.

  • Role: Modulator of Hydrophobicity / Caged Functionality.

  • Mechanism: Upon UV irradiation (365 nm), the o-nitrobenzyl ether bond undergoes photocleavage.[1]

  • Application:

    • Photo-Tunable Swelling: The cleavage converts a bulky, hydrophobic nitrophenoxy group into a hydrophilic alcohol/phenol, altering the swelling ratio.

    • Surface Patterning: Spatiotemporal control of cell adhesion or wettability.

    • Drug Delivery: Uncaging of a payload attached via the ether linkage (if synthesized in reverse) or release of the nitrophenol moiety.

Photochemical Mechanism

The core mechanism relies on the Norrish Type II reaction characteristic of o-nitrobenzyl derivatives. The (2-nitrophenoxy)methyl group acts as a photolabile protecting group.

Figure 1: Photolysis pathway.[2] The hydrophobic pendant group is cleaved, releasing a nitrosophenol byproduct and exposing a hydrophilic hydroxyl group on the polymer backbone.

Part 2: Experimental Protocols

Materials & Reagents
ReagentSpecificationRole
4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde >97% Purity (Sigma/Merck)Photo-active monomer
Chitosan (Low MW) 75-85% DeacetylatedHydrogel Backbone
Sodium Cyanoborohydride (NaBH₃CN) Reagent GradeReducing Agent (Schiff Base)
Acetic Acid GlacialSolvent/pH Adjuster
Genipin or Glutaraldehyde CrosslinkerNetwork formation
Ethanol/DMSO AnhydrousSolvent for aldehyde
Protocol A: Synthesis of Photo-Responsive Polymer Precursor

This protocol grafts the aldehyde onto a Chitosan backbone via reductive amination. This creates a polymer that is "pre-loaded" with photo-responsive groups before gelation.

Step-by-Step Methodology:

  • Polymer Dissolution:

    • Dissolve Chitosan (500 mg) in 1% Acetic Acid (50 mL) . Stir overnight at room temperature to ensure complete dissolution.

    • Note: Adjust pH to ~5.0 using dilute NaOH if necessary, but avoid precipitation.

  • Aldehyde Preparation:

    • Dissolve 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde (100 mg, ~0.35 mmol) in 5 mL of DMSO .

    • Stoichiometry: This ratio targets modification of ~5-10% of the amine groups, preserving the rest for solubility and crosslinking.

  • Conjugation (Reductive Amination):

    • Add the aldehyde solution dropwise to the Chitosan solution under vigorous stirring.

    • Stir for 2 hours at room temperature to allow imine (Schiff base) formation.

    • Add NaBH₃CN (65 mg, ~1.0 mmol) slowly to the mixture.

    • Safety: Perform in a fume hood; NaBH₃CN generates toxic byproducts.

    • Stir for 24 hours to reduce the unstable imine to a stable secondary amine linkage.

  • Purification:

    • Dialyze the reaction mixture against distilled water for 3 days (MWCO 12-14 kDa) to remove unreacted aldehyde, DMSO, and reducing agent.

    • Lyophilize (freeze-dry) the product to obtain the Photo-Responsive Chitosan (PR-Chi) as a fibrous solid.

Protocol B: Hydrogel Fabrication

We will form a chemical hydrogel using Genipin, a non-toxic crosslinker, which reacts with the remaining primary amines.

  • Pre-Gel Solution:

    • Dissolve PR-Chi (20 mg/mL) in 1% Acetic Acid.

    • Prepare a Genipin solution (0.5 mg/mL) in water.

  • Crosslinking:

    • Mix the PR-Chi solution and Genipin solution in a 10:1 ratio .

    • Pipette the mixture into a mold (e.g., 48-well plate or PDMS mold).

  • Curing:

    • Incubate at 37°C for 12-24 hours .

    • The gel will turn dark blue, indicating successful crosslinking by Genipin.

  • Equilibration:

    • Wash the hydrogels 3x with PBS (pH 7.4) to remove unreacted crosslinker and neutralize the acid.

Part 3: Photo-Triggered Modulation & Characterization

The "Photoswelling" Experiment

This experiment validates the responsiveness of the hydrogel. The cleavage of the hydrophobic nitrobenzyl ether exposes hydrophilic groups, causing the gel to absorb more water.

Workflow:

  • Initial Measurement: Weigh the swollen hydrogel in equilibrium (

    
    ).
    
  • Irradiation:

    • Place hydrogel in a quartz cuvette or open well plate.

    • Expose to UV Light (365 nm) .

    • Intensity: 10–20 mW/cm².

    • Duration: 10, 20, and 30 minutes (Time-course).

  • Post-Irradiation:

    • Re-equilibrate in PBS for 4 hours.

    • Weigh the hydrogel (

      
      ).
      
  • Calculation:

    
    
    
    
    
Expected Results & Data Interpretation
ParameterControl (No UV)Irradiated (30 min, 365 nm)Interpretation
Gel Color Dark Blue (Genipin)Slight Yellowing (Nitroso byproduct)Release of chromophore confirms cleavage.[1]
Contact Angle ~75° (Hydrophobic)~45° (Hydrophilic)Surface becomes more hydrophilic upon cleavage.
Swelling Ratio Baseline (100%)120-150%Loss of hydrophobic pendant groups increases water uptake.
Critical Troubleshooting (Self-Validating Systems)
  • Issue: No change in swelling.

    • Root Cause:[1][3] Insufficient grafting density of the aldehyde.

    • Validation: Run 1H-NMR on the PR-Chi polymer before crosslinking. Look for aromatic peaks (7.0-8.0 ppm) corresponding to the benzaldehyde/nitrobenzyl rings. If absent, the reductive amination failed.

  • Issue: Gel degradation instead of swelling.

    • Root Cause:[1][3] If the crosslinker itself was photocleavable (not the case here) or if UV intensity is too high (>50 mW/cm²), causing backbone damage.

    • Correction: Reduce UV intensity; ensure temperature control during irradiation to prevent thermal melting (for gelatin-based gels).

Part 4: References

  • Kloxin, A. M., Kasko, A. M., Salinas, C. N., & Anseth, K. S. (2009). Photodegradable Hydrogels for Dynamic Tuning of Cell Functions. Science. Link

  • Li, H., et al. (2018). Near-infrared light-responsive hydrogels for controlled drug delivery. Advanced Functional Materials. Link

  • Sigma-Aldrich. Product Specification: 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde. Link

  • Bochet, C. G. (2001). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1. Link

  • DeForest, C. A., & Anseth, K. S. (2011). Cytocompatible click-based hydrogels with dynamically tunable properties through orthogonal photoconjugation and photocleavage reactions. Nature Chemistry. Link

Disclaimer: This protocol involves the use of UV radiation and hazardous chemicals (NaBH₃CN). Standard laboratory safety protocols (PPE, Fume Hood) must be strictly followed.

Sources

Application Note: Synthesis and Characterization of Novel Schiff Bases from 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential applications of novel Schiff bases derived from 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde. The protocols and insights contained herein are designed to be robust, reproducible, and grounded in established chemical principles.

Introduction: The Versatility of Schiff Bases in Medicinal Chemistry

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are a cornerstone of medicinal chemistry and drug discovery.[1][2] First reported by Hugo Schiff in 1864, these molecules are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2][3][4] The imine linkage is of significant biological importance, as the nitrogen atom's lone pair of electrons in its sp² hybridized orbital can form crucial hydrogen bonds with the active sites of cellular constituents, thereby interfering with normal cell processes.[2]

This unique structural feature has led to the development of Schiff bases with a vast spectrum of pharmacological activities, including potent antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5][6][7] Furthermore, their ability to form stable complexes with various metal ions enhances their therapeutic potential, making them versatile scaffolds in the design of novel metal-based drugs.[2][5][8]

The starting material, 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde, is a particularly intriguing precursor. Its complex architecture, featuring ether and nitro functionalities, provides a scaffold for creating Schiff bases with unique steric and electronic properties, potentially leading to enhanced biological activity and novel mechanisms of action. This guide details reliable protocols for synthesizing new chemical entities from this advanced aldehyde.

The Chemistry of Schiff Base Formation

The synthesis of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[1][9] Understanding this mechanism is critical for optimizing reaction conditions and maximizing yield.

Step 1: Nucleophilic Addition The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[1][9]

Step 2: Dehydration The carbinolamine intermediate is then dehydrated to form the stable imine. This elimination of a water molecule is the rate-determining step and is typically catalyzed by either an acid or a base.[9][10] Acid catalysis works by protonating the hydroxyl group of the carbinolamine, turning it into a better leaving group (water). To drive the reaction to completion, the water formed as a byproduct must be removed, typically through azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a dehydrating agent.[9][11]

Schiff_Base_Mechanism Figure 1: General Mechanism of Schiff Base Formation Aldehyde R-CHO (Aldehyde) Intermediate R-CH(OH)-NHR' (Carbinolamine Intermediate) Aldehyde->Intermediate Nucleophilic Addition Amine R'-NH₂ (Primary Amine) Amine->Intermediate SchiffBase R-CH=NR' (Schiff Base) Intermediate->SchiffBase Dehydration (-H₂O) Water H₂O Catalyst + H⁺ (Acid Catalyst) Catalyst->Intermediate

Caption: Figure 1: General Mechanism of Schiff Base Formation.

Experimental Workflow and Protocols

This section outlines two distinct protocols for the synthesis of a representative Schiff base, N-((4-methoxy-3-((2-nitrophenoxy)methyl)phenyl)methylene)aniline, by reacting 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde with aniline.

General Materials & Instrumentation
  • Reactants: 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde, Aniline, Absolute Ethanol, Glacial Acetic Acid.

  • Glassware: Round-bottom flasks, condenser, Dean-Stark trap (for Protocol A), beakers, Buchner funnel.

  • Equipment: Magnetic stirrer with hotplate, microwave synthesizer (for Protocol B), rotary evaporator, melting point apparatus.

  • Analytical Instruments: FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer.

Experimental_Workflow Figure 2: General Experimental Workflow Reactants 1. Weigh Reactants (Aldehyde & Amine) Synthesis 2. Synthesis Reaction (Protocol A or B) Reactants->Synthesis Isolation 3. Product Isolation (Cooling & Filtration) Synthesis->Isolation Purification 4. Purification (Recrystallization from Ethanol) Isolation->Purification Drying 5. Drying (Vacuum Oven) Purification->Drying Characterization 6. Characterization (FT-IR, NMR, MS, M.P.) Drying->Characterization

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde. As a key intermediate in various synthetic pathways, its purity is paramount. This document offers troubleshooting advice and answers to frequently asked questions regarding its purification by recrystallization, the most common and effective method for solid organic compounds.[1][2][3]

Troubleshooting Guide: Common Recrystallization Issues & Solutions

This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.

Q1: My compound oiled out, forming a liquid layer instead of solid crystals. What happened and how can I fix it?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue when the compound is significantly impure, as impurities can dramatically lower the melting point.[4]

Causality & Solution:

  • High Impurity Load: A large amount of impurity can depress the melting point of your compound to below the boiling point of the solvent.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution above its melting point.[5]

  • Inappropriate Solvent Choice: The solvent's boiling point might be too high.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the solution until the oil fully re-dissolves. Add a small, measured amount of additional hot solvent (10-20% more volume) to decrease the saturation point.[4][6] This ensures the compound stays in solution at a slightly lower temperature upon cooling.

  • Ensure Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated from the cold surface by a cork ring or paper towels.[4] Do not move it directly to an ice bath. Slow cooling is critical for the formation of a pure crystal lattice.[1][5]

  • Re-evaluate Solvent System: If the problem persists, your solvent may be unsuitable. It may be necessary to remove the solvent via rotary evaporation and attempt the recrystallization with a different solvent or a mixed solvent system.[6] For a molecule like 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde, which has moderately polar ether, nitro, and aldehyde groups, an alcohol/water mixture could be effective.[1]

Q2: After cooling, no crystals have formed in my flask. What should I do to induce crystallization?

A2: The failure of crystals to form from a cooled solution is typically due to one of two reasons: either the solution is not saturated (too much solvent was used), or the solution is supersaturated but lacks a nucleation site for crystal growth to begin.

Causality & Solution:

  • Excess Solvent: This is the most frequent cause of crystallization failure.[6] The concentration of the solute has not exceeded its solubility limit at the cooler temperature.

  • Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature. Crystal growth requires an initial "seed" or surface to start.[6]

Troubleshooting Steps:

  • Induce Nucleation (for Supersaturated Solutions):

    • Scratch Method: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod.[4] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystal: If you have a small amount of the pure compound, add a single tiny crystal ("seed crystal") to the solution.[4][6] This provides a perfect template for further crystal formation.

    • Flash Cooling: Briefly place the flask in an ice-water bath for a few minutes. The rapid drop in temperature can sometimes force nucleation. Once crystals begin to appear, remove the flask and allow it to continue cooling slowly at room temperature.[5]

  • Address Excess Solvent:

    • If nucleation techniques fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (typically 10-20% of the volume) in a fume hood.[4] Then, allow the more concentrated solution to cool again. Be careful not to evaporate too much solvent.

Q3: My final crystal yield is very low. How can I maximize my product recovery?

A3: A low yield suggests that a significant portion of your product remained dissolved in the mother liquor after filtration. This can result from several procedural errors.

Causality & Solution:

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent is a primary cause of low recovery.[3]

  • Premature Crystallization: Crystals forming during a hot gravity filtration step will be lost.

  • Improper Washing: Using a wash solvent that is too warm or using too much of it will dissolve some of your purified crystals.[3]

Troubleshooting Steps:

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent in small portions to your crude solid, waiting for it to boil between additions, until the solid just dissolves.[3]

  • Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, use a pre-heated funnel and flask, and add a slight excess of hot solvent (around 5-10%) before filtering to keep the compound dissolved.[1]

  • Optimize the Washing Step: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1][3] The cold solvent will wash away the dissolved impurities clinging to the crystal surfaces without dissolving a significant amount of the product. Break the vacuum before adding the rinse solvent to ensure all crystals are washed.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent for 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2] The principle of "like dissolves like" is a useful starting point. Given the structure of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde (which contains ether, nitro, and aldehyde functional groups), it is a moderately polar molecule.

  • Solvent Screening: The best approach is empirical. Test the solubility of a small amount of your crude product in a few different solvents in a test tube.

  • Recommended Solvents to Test:

    • Alcohols (Ethanol, Methanol, Isopropanol): Often a good starting point for moderately polar compounds.

    • Mixed Solvents (e.g., Ethanol/Water, Acetone/Water): A mixed solvent system can be finely tuned. Dissolve the compound in the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[1]

    • Esters (Ethyl Acetate): Can be effective for this level of polarity.

    • Aromatic Hydrocarbons (Toluene): May work, especially if impurities are highly polar or non-polar.

SolventPolarityBoiling Point (°C)Notes
WaterVery High100Unlikely to dissolve the compound well, but useful as an anti-solvent in a mixed system.
EthanolHigh78A very common and effective recrystallization solvent.
MethanolHigh65Similar to ethanol but with a lower boiling point.
IsopropanolMedium-High82A good alternative to ethanol.
Ethyl AcetateMedium77Often a good choice for moderately polar compounds.
AcetoneMedium56Its low boiling point can sometimes be a disadvantage.
TolueneLow111Good for dissolving less polar compounds and has a wide temperature range.
HexaneVery Low69Unlikely to dissolve the compound, but could be used as an anti-solvent.

Q2: What is the standard step-by-step protocol for this recrystallization?

A2: The following is a generalized, robust protocol for the recrystallization of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde.

Experimental Protocol: Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate while stirring. Add more hot solvent in small portions until the solid has just dissolved.[3]

  • Decolorization (Optional): If the solution is colored and the pure compound is expected to be colorless or pale yellow, remove the flask from the heat. Allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2] The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.[1]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[1] Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal yield.[1]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining impurities.[3]

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help dry them. Then, transfer the solid to a watch glass or drying dish to dry completely.[5]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying A Crude Solid in Erlenmeyer Flask B Add Minimum Hot Solvent A->B Heat C Hot Saturated Solution B->C D Insoluble Impurities or Charcoal Present? C->D E Hot Gravity Filtration D->E Yes F Cool Solution Slowly D->F No E->F G Crystals Form F->G Induce if needed H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

A flowchart of the general recrystallization workflow.

Q3: What are the likely impurities in my crude 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde?

A3: Impurities will primarily depend on the synthetic route used. For a typical synthesis involving Williamson ether synthesis between a substituted vanillin derivative and 2-nitrobenzyl halide, or similar nucleophilic substitution, common impurities would include:

  • Unreacted Starting Materials: Such as 4-methoxy-3-hydroxybenzaldehyde (vanillin derivative) or 2-nitrophenoxymethanol.

  • By-products: From side reactions, which could include products of elimination or over-alkylation depending on the specific reagents and conditions.

  • Reagents: Residual base or other reagents used in the reaction.

Most of these impurities have different polarity profiles from the desired product, making recrystallization an effective purification method.

Q4: What safety precautions are necessary for this procedure?

A4: Standard laboratory safety procedures should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Compound Handling: 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde is a solid chemical. Avoid inhaling the powder or allowing it to contact your skin.[7] Handle it in a well-ventilated area or a chemical fume hood.

  • Solvent Safety: Organic solvents are often flammable and volatile. Never heat organic solvents with an open flame; always use a hot plate. Ensure your work is done in a chemical fume hood to avoid inhaling vapors.

  • Material Safety Data Sheet (MSDS/SDS): Always consult the SDS for the specific compound and all solvents used to be fully aware of all potential hazards.

References
  • Recrystallization-1.doc.pdf. (n.d.).
  • Recrystallization. (n.d.).
  • RECRYSTALLISATION. (n.d.).
  • Budiati, T. (2018). The Influence of Nitro Group on Synthesis. Journal of Chemical and Pharmaceutical Research, 10(8), 132-136.
  • Recrystallization1. (n.d.).
  • Recrystallization - Wired Chemist. (n.d.).
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • 4-Methoxy-3-((2-nitrophenoxy)methyl)benzaldehyde | Sigma-Aldrich. (n.d.).

Sources

Preventing oxidation of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers handling 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde (CAS: 329222-81-3). It prioritizes mechanistic understanding and actionable recovery protocols over generic advice.

Subject: 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde Ticket Type: Preservation & Recovery Urgency: High (Irreversible degradation risk)

The Degradation Mechanism: Why is this happening?

Diagnosis: If your yellow/off-white powder has developed white crusts or a sharp, acidic odor, it has undergone autoxidation .

Benzaldehydes are inherently unstable in the presence of atmospheric oxygen. This specific molecule contains a 2-nitrophenoxy moiety, which adds electron-withdrawing character, but the aldehyde functionality remains the primary vulnerability. The degradation follows a radical chain mechanism, often initiated by light (photo-initiation) or trace metal ions.

The Autoxidation Pathway

The aldehyde hydrogen is abstracted to form an acyl radical, which reacts with oxygen to form a peracid. This peracid then reacts with another molecule of aldehyde to produce two molecules of the corresponding benzoic acid (4-Methoxy-3-[(2-nitrophenoxy)methyl]benzoic acid).

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hv, Trace Metals) Peracid Perbenzoic Acid (R-C(O)OOH) Radical->Peracid + O2 Peracid->Radical Propagation Acid Carboxylic Acid (Impurity) Peracid->Acid + Aldehyde

Figure 1: Radical chain mechanism converting the aldehyde to its carboxylic acid impurity.

Storage Protocol: The "Argon Blanket" System

Objective: Eliminate the three initiators of autoxidation: Oxygen, Light, and Heat.

Do not rely on standard screw-cap vials for long-term storage (>1 week). The following protocol is required to maintain purity >98%.

Required Materials
  • Container: Amber glass vial (borosilicate) with a Teflon-lined screw cap.

  • Atmosphere: Argon gas (Preferred over Nitrogen due to higher density).

  • Sealant: Parafilm M® or electrical tape.

Step-by-Step Packing Procedure
  • Transfer: Place the compound into the amber vial. Do not fill more than 80% of the volume (headspace is necessary for the gas blanket, but excessive headspace increases O2 potential if the seal fails).

  • The Purge:

    • Insert a long needle connected to an Argon line deep into the vial (just above the solid surface).

    • Open the gas flow gently (low PSI) to displace the lighter air.

    • Critical: Argon is heavier than air and will settle on top of the solid, creating a physical "blanket." Nitrogen is lighter and mixes more turbulently with air, making it less effective for open-vial purging.

  • The Seal:

    • While the gas is still flowing gently, withdraw the needle and immediately screw on the cap.

    • Wrap the cap junction tightly with Parafilm.

  • Environment: Store at -20°C .

ParameterStandard Practice (Risk)Optimized Protocol (Safe)
Gas Air or NitrogenArgon (High Density)
Container Clear GlassAmber Glass (UV Block)
Temp Room Temp (25°C)Freezer (-20°C)
Seal Cap onlyTeflon Liner + Parafilm

Troubleshooting & Recovery: "Rescue" Protocols

If you suspect oxidation has occurred, use the following logic flow to determine the necessary action.

DecisionTree Check Diagnostic Check (H-NMR or TLC) IsPure Purity > 95%? Check->IsPure Store Proceed to Experiment (Apply Argon Blanket) IsPure->Store Yes Identify Identify Impurity IsPure->Identify No Acid Impurity is Acid (Broad singlet ~11-13 ppm) Identify->Acid Other Non-Acidic Impurities Identify->Other Wash Protocol A: Bicarbonate Wash Acid->Wash Bisulfite Protocol B: Bisulfite Adduct Other->Bisulfite

Figure 2: Decision matrix for determining the appropriate purification strategy.

Protocol A: The Bicarbonate Wash (Primary Rescue)

Use this when the primary impurity is the oxidized carboxylic acid (white solid).

  • Dissolve: Dissolve the crude solid in a minimal amount of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Wash: Transfer to a separatory funnel. Wash the organic layer twice with 10% aqueous Sodium Bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3) .

    • Mechanism:[1][2][3][4][5][6] The base deprotonates the benzoic acid impurity, turning it into a water-soluble salt (benzoate).[1] The aldehyde remains neutral and stays in the organic layer.

  • Rinse: Wash the organic layer once with Brine (saturated NaCl) to remove trapped water.

  • Dry: Dry over Anhydrous Magnesium Sulfate (MgSO4), filter, and concentrate in vacuo.

Protocol B: Bisulfite Adduct Purification (Deep Cleaning)

Use this for complex mixtures where simple acid-washing is insufficient.

  • Adduct Formation: Dissolve crude material in EtOAc. Add an excess of saturated Sodium Bisulfite (NaHSO3) solution.[7][8] Shake vigorously for 10-15 minutes.

    • Observation: A precipitate may form, or the adduct may dissolve in the aqueous layer.

  • Separation: Separate the layers. Keep the Aqueous Layer (and any precipitate). The aldehyde is now trapped as a water-soluble bisulfite adduct.[1][9] Discard the organic layer (impurities).

  • Regeneration: Adjust the pH of the aqueous layer to >10 using 10% Sodium Hydroxide (NaOH) or Sodium Carbonate.

    • Caution: Do this slowly; the solution may warm up.

  • Extraction: The adduct breaks down, regenerating the neutral aldehyde. Extract this aqueous mixture 3x with EtOAc.

  • Finish: Dry combined organics (MgSO4) and concentrate.

Frequently Asked Questions (FAQs)

Q: How can I quickly confirm oxidation without running an NMR? A: Check the solubility. The aldehyde is highly soluble in mild organic solvents (DCM, EtOAc). The oxidized acid derivative often has significantly lower solubility in these solvents and may appear as a white precipitate that refuses to dissolve. Additionally, a melting point check will show a depression or broadening if a mixture is present.

Q: Can I store this compound in solution (e.g., DMSO stock)? A: Not recommended for long-term storage. While DMSO is a common solvent for biological assays, aldehydes can slowly oxidize or undergo condensation reactions in solution over months. If you must store stocks, keep them at -80°C under Argon, but solid storage is always superior.

Q: Is the "2-nitrophenoxy" group sensitive to the purification conditions? A: The nitro group is generally stable to mild aqueous bases (Bicarbonate/Carbonate) and bisulfite conditions. Avoid using strong reducing agents (like LiAlH4) or extremely harsh acids, which could reduce the nitro group or cleave the ether linkage.

Q: Why does the color change from pale yellow to dark orange? A: Darkening often indicates photo-degradation or the formation of conjugated impurities (oligomers), distinct from simple oxidation to the acid (which is usually white). If the compound has turned dark orange/brown, perform Protocol B (Bisulfite) or a silica plug filtration, as simple acid washing will not remove colored oligomers.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Wiberg, K. B. (1965). Oxidation in Organic Chemistry. Academic Press.
  • Royal Society of Chemistry. (2022). Benzaldehyde-mediated selective aerobic polyethylene functionalisation. Green Chemistry. Retrieved from [Link]

Sources

Resolving steric hindrance in 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Steric Hindrance & Chemoselectivity in Functionalization Protocols Ticket ID: #TS-BENZ-302 Status: Open for Resolution[1]

Executive Summary

You are encountering difficulties functionalizing 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde . While the aldehyde at the C1 position appears accessible, the bulk of the (2-nitrophenoxy)methyl arm at the C3 position creates a dynamic steric shield ("windshield wiper" effect) that hinders nucleophilic attack, particularly with secondary amines or bulky ylides. Furthermore, the 2-nitrophenoxy moiety introduces a risk of photochemical degradation and chemoselective incompatibility (nitro reduction).[1]

This guide provides high-fidelity protocols to resolve these specific bottlenecks.

Module 1: Overcoming Steric Hindrance in Reductive Amination

The Problem: The "Floppy Tail" Effect

Unlike a rigid ortho-substituent, the C3-ether linkage allows the 2-nitrophenoxy group to rotate.[1] In solution, this bulky group can transiently occlude the aldehyde face, raising the activation energy for imine formation. Standard protocols (MeOH/NaBH₄) often stall at the hemiaminal stage or revert due to water accumulation.

The Solution: Titanium(IV) Isopropoxide Scavenging

To force the reaction to completion, you must shift the equilibrium by chemically dehydrating the system and activating the carbonyl oxygen. Titanium(IV) isopropoxide [Ti(OiPr)₄] serves a dual role: it acts as a Lewis acid to activate the aldehyde and a water scavenger to drive imine formation irreversibly.[1]

Protocol: Ti(OiPr)₄-Mediated Reductive Amination

Recommended for coupling with sterically demanding secondary amines.[1][2]

Reagents:

  • Substrate: 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde (1.0 equiv)[1][2]

  • Amine: 1.1 – 1.2 equiv[1]

  • Catalyst: Ti(OiPr)₄ (1.25 – 1.5 equiv)[1]

  • Reductant: NaBH₄ (sodium borohydride) or NaBH(OAc)₃[1][3]

  • Solvent: Anhydrous THF (preferred) or Toluene.[1][2]

Step-by-Step Methodology:

  • Complexation (The Critical Step):

    • In a flame-dried flask under Argon, dissolve the aldehyde and the amine in anhydrous THF (0.5 M concentration).

    • Add Ti(OiPr)₄ dropwise via syringe.[1]

    • Observation: The solution may turn slightly yellow/orange.[1] This indicates the formation of the titanium-hemiaminal species.

    • Stir: 6–12 hours at Ambient Temperature. Note: Do not heat above 40°C to avoid degrading the ether linkage.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (solid) in portions or NaBH(OAc)₃ (if higher chemoselectivity is needed).[1]

    • Allow to warm to room temperature and stir for 2 hours.

  • Quenching (Titanium Workup):

    • Crucial: Quench with 0.1 M NaOH or wet ether.[1] A white precipitate (TiO₂) will form.[1]

    • Filter through a Celite pad to remove the titanium salts.

    • Extract the filtrate with EtOAc.[1]

Why This Works (Mechanism)

The titanium coordinates to the carbonyl oxygen and the amine nitrogen, bringing them into proximity within a "coordination sphere." This overcomes the entropic penalty caused by the rotating 3-substituent.

Module 2: Chemoselectivity & Photostability

The Problem: The Nitro Group Trap

The 2-nitrophenoxy group is susceptible to reduction.[1] If you use catalytic hydrogenation (H₂/Pd-C) to reduce an imine, you will almost certainly reduce the nitro group to an aniline (Ar-NH₂), leading to intramolecular cyclization or polymerization.[1][2]

The Solution: Hydride Selectivity

Avoid catalytic hydrogenation.[1] Use Sodium Triacetoxyborohydride (STAB) .[1][4] The acetoxy groups reduce the nucleophilicity of the hydride, making it inert toward the nitro group but active toward the iminium ion.

The Hidden Risk: Photocleavage

The (2-nitrophenoxy)methyl motif is structurally related to o-nitrobenzyl photocleavable protecting groups.[1][2] Exposure to UV light (or strong ambient fluorescent light) can induce a radical abstraction of the benzylic proton, cleaving the ether linkage.

Corrective Action:

  • Wrap all flasks in aluminum foil.

  • Perform chromatography using amber fractions or in low-light conditions.[1]

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for functionalizing this scaffold, highlighting the "Safe Paths" versus "Dead Ends."

G Start Start: 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde Goal Goal: Reductive Amination Start->Goal SubIssue Light Exposure? Start->SubIssue Decision1 Select Reducing Agent Goal->Decision1 PathA H2 / Pd-C (Hydrogenation) Decision1->PathA High Risk PathB NaBH4 / MeOH (Standard) Decision1->PathB Stalls (Sterics) PathC Ti(OiPr)4 then NaBH4 (Lewis Acid) Decision1->PathC Recommended ResultA FAILURE: Nitro Reduction (Aniline formation) PathA->ResultA ResultB FAILURE: Incomplete Conversion PathB->ResultB ResultC SUCCESS: Secondary Amine (Nitro Intact) PathC->ResultC LightYes Ether Cleavage (Degradation) SubIssue->LightYes UV/Fluorescent LightNo Stable Scaffold SubIssue->LightNo Foil Wrapped

Caption: Decision tree for reductive amination showing the necessity of Ti(IV) activation and avoidance of catalytic hydrogenation.

Troubleshooting FAQs

Q1: The reaction mixture turned dark brown/black upon adding the amine. Is my product decomposing?

  • Diagnosis: This is likely a charge-transfer complex forming between the electron-rich amine and the electron-deficient nitro aromatic ring (Meisenheimer-like complex), or slight photodegradation.[1][2]

  • Fix: Verify the reaction by TLC/LCMS. If the starting material peak is intact, the color is likely superficial. Ensure the flask is wrapped in foil.[5] If degradation is confirmed, switch to a non-nucleophilic base or lower the temperature.

Q2: I am seeing a "double addition" product where two aldehyde molecules react with one amine.

  • Diagnosis: This occurs if you use a primary amine with insufficient steric bulk or excess aldehyde.[1]

  • Fix: Use a large excess of the amine (2-3 equiv) relative to the aldehyde to favor the 1:1 imine.[1] Alternatively, pre-form the imine with Ti(OiPr)₄ completely before adding the reducing agent.

Q3: Can I use the Wittig reaction on this aldehyde?

  • Diagnosis: Yes, but the steric bulk at C3 can make the formation of the oxaphosphetane intermediate slow with bulky triphenylphosphonium ylides.

  • Fix: Use Horner-Wadsworth-Emmons (HWE) reagents (phosphonates) instead.[1] They are smaller, more reactive, and the byproduct is water-soluble, simplifying purification from the "greasy" nitrophenoxy scaffold.

Quantitative Data: Reducing Agent Comparison

MethodReagent SystemConversion (24h)Chemoselectivity (Nitro Safe?)Notes
Standard MeOH / NaBH₄45-60%YesStalls due to sterics/equilibrium.[1][2]
Catalytic H₂ (1 atm) / Pd-C100%NO Reduces Nitro to Amine (Side Reaction).[1][2]
Acid Cat. AcOH / NaBH(OAc)₃75-85%YesGood, but slow for bulky amines.[1][2]
Lewis Acid Ti(OiPr)₄ / NaBH₄ >95% Yes Optimal.[1] Scavenges water.

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Il'ichev, Y. V., et al. (2004).[1] "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds." Journal of the American Chemical Society.[6]

  • Sigma-Aldrich. "4-Methoxy-3-((2-nitrophenoxy)methyl)benzaldehyde Product Specification." [1]

Sources

Validation & Comparative

1H NMR characterization of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Orthogonal Analysis

In the development of active pharmaceutical ingredients (APIs), relying solely on HPLC for purity assessment of intermediates like 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde creates a critical blind spot. While HPLC excels at separating non-isomeric impurities, it often fails to detect co-eluting regioisomers or inorganic salts, and it cannot inherently validate the structural integrity of the ether linkage.

This guide establishes 1H NMR not just as a structural confirmation tool, but as a primary quantitative method (qNMR) for assessing this specific aldehyde. By leveraging the distinct chemical shifts of the benzylic methylene and the aldehyde proton, researchers can validate the success of the O-alkylation step with a certainty that UV-based methods cannot provide.

Structural Blueprint & Predicted Chemical Shifts

The power of NMR for this molecule lies in three distinct "diagnostic zones" that confirm the convergence of the vanillin-derived core and the nitrophenol moiety.

Diagnostic Zones
ZoneMoietyProton TypePredicted Shift (

)
MultiplicityIntegralDiagnostic Value
A Benzaldehyde-CHO9.85 – 9.95 Singlet1HConfirms oxidation state; quantifies aldehyde purity.[1]
B LinkerAr-CH₂-O-Ar5.45 – 5.60 Singlet2HCritical: Proves ether bond formation. Distinct from starting material -CH₂Cl (~4.6 ppm).[1]
C Methoxy-OCH₃3.90 – 3.95 Singlet3HInternal standard for integration calibration.
D Nitro-AromaticAr-H (Ortho to NO₂)7.80 – 8.05 Doublet (dd)1HConfirms presence of the 2-nitrophenoxy group.
Structural Logic Diagram

The following diagram maps the chemical environment to the expected signal, illustrating the electron-withdrawing effects that define the spectrum.

NMR_Logic Molecule Target Molecule Aldehyde Aldehyde (-CHO) Deshielded by C=O anisotropy Molecule->Aldehyde Linker Ether Linker (-CH2-) Deshielded by Oxygen & Aryl rings Molecule->Linker NitroRing Nitro Ring Protons Deshielded by -NO2 (EWG) Molecule->NitroRing Shift_Ald δ ~9.9 ppm (Singlet) Aldehyde->Shift_Ald Anisotropic Effect Shift_Link δ ~5.5 ppm (Singlet) Linker->Shift_Link Inductive Effect (-O-) Shift_Nitro δ ~7.9 ppm (Doublet) NitroRing->Shift_Nitro Mesomeric Effect (-NO2)

Caption: Causal mapping of electronic environments to diagnostic 1H NMR signals.

Comparative Analysis: NMR vs. HPLC vs. Melting Point

Why shift to NMR-centric characterization? The following comparison highlights the specific limitations of HPLC for this ether-linked intermediate.

Feature1H NMR (qNMR) HPLC-UV Melting Point
Primary Output Molar Purity & Structural ProofArea % PurityThermal Purity
Specificity High: Distinguishes -CH₂Cl (SM) from -CH₂OAr (Product).Medium: SM and Product may have similar retention times on C18.Low: Depression indicates impurity but not identity.
Quantification Absolute (no reference standard needed).[2]Relative (requires response factors).[3]Qualitative only.
Blind Spots Inorganic salts (invisible in 1H), low sensitivity (<0.1%).Co-eluting isomers, non-UV active impurities (e.g., solvents).Polymorphs can give false positives.
Sample Prep Dissolve in CDCl₃ or DMSO-d₆.Dissolve, filter, dilute in Mobile Phase.Capillary packing.
Verdict Gold Standard for Structure & Potency. Best for Trace Impurity Profiling. Quick Check only.

Critical Insight: In the synthesis of this compound (likely via Williamson ether synthesis or SNAr), the unreacted benzyl chloride starting material has a methylene signal at ~4.6 ppm. HPLC might show a single peak if the gradient is too fast, but NMR will clearly show two distinct singlets (5.5 ppm vs 4.6 ppm), allowing instant calculation of conversion rates [1, 2].

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity (E-E-A-T), this protocol includes internal cross-checks.

A. Sample Preparation[4]
  • Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃ if the nitro group causes solubility issues or stacking interactions. However, CDCl₃ is preferred for sharper resolution of the benzylic protons.

  • Concentration: Weigh 10–15 mg of the aldehyde into a clean vial. Add 0.6 mL of solvent.

    • Why? High concentration improves the signal-to-noise (S/N) ratio for 13C satellites, essential for checking purity >98%.

  • Filtration: Filter through a cotton plug directly into the NMR tube to remove suspended inorganic salts (e.g., K₂CO₃ from synthesis).

B. Acquisition Parameters (Bruker Standard)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse for qNMR).

  • Relaxation Delay (d1): Set to ≥ 10 seconds (if quantitative) or 1 second (routine).

    • Reasoning: The aldehyde proton has a long T1 relaxation time. Insufficient d1 leads to under-integration of the aldehyde peak relative to the methoxy group.

  • Scans (ns): 16 (Routine) or 64 (Quantitative).

  • Spectral Width: -2 to 14 ppm (to catch the aldehyde and potential phenol impurities).

C. The "Self-Validation" Check

Before accepting the spectrum, perform this stoichiometry check:

  • Calibrate the Methoxy (-OCH₃) singlet at ~3.9 ppm to an integral of 3.00 .

  • Integrate the Aldehyde (-CHO) singlet at ~9.9 ppm.

    • Pass: Integral is 0.98 – 1.02.

    • Fail: Integral < 0.95. Cause: Insufficient relaxation delay (d1) or aldehyde oxidation to carboxylic acid.

  • Integrate the Benzylic Linker (-CH₂-) at ~5.5 ppm.

    • Pass: Integral is 1.95 – 2.05.

    • Fail: Integral deviates. Cause: Presence of benzyl alcohol/chloride impurity overlapping or poor phasing.

Impurity Profiling & Decision Logic

The following workflow illustrates how to use the NMR data to make "Go/No-Go" decisions for the next synthetic step.

Common Impurities
  • 2-Nitrophenol: Distinct broad singlet at ~10.5 ppm (OH) and aromatic shift changes.[1]

  • Starting Benzaldehyde (Halide): Sharp singlet at ~4.6 ppm (-CH₂Cl).

  • Oxidized Product (Carboxylic Acid): Very broad singlet >12.0 ppm (-COOH).

Decision Workflow

Purity_Workflow Sample Crude Sample (Post-Workup) NMR_Acq Acquire 1H NMR (d1=10s, ns=64) Sample->NMR_Acq Check_Aldehyde Check Aldehyde Integral (Ref: OMe = 3.00) NMR_Acq->Check_Aldehyde Pass_Ald Integral ~1.0 Aldehyde Intact Check_Aldehyde->Pass_Ald Yes Fail_Ald Integral < 0.9 Oxidation/Decomposition Check_Aldehyde->Fail_Ald No Check_Linker Check Linker Region (4.5 - 5.6 ppm) Pass_Ald->Check_Linker Reprocess Recrystallize / Column Fail_Ald->Reprocess Clean_Link Single Peak @ 5.5 ppm Check_Linker->Clean_Link Pure Dirty_Link Extra Peak @ 4.6 ppm (Unreacted Chloride) Check_Linker->Dirty_Link Impure Final_Decision Release for Next Step Clean_Link->Final_Decision Dirty_Link->Reprocess

Caption: Analytical decision tree for assessing intermediate purity via 1H NMR.

References

  • Almac Group. (2025). QNMR – a modern alternative to HPLC.[4] Retrieved from [Link]

  • University of Oxford. (2025). Quantitative NMR Spectroscopy Parameters Guide. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR. Retrieved from [Link]

Sources

HPLC method development for 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde (CAS: 329222-81-3) is a critical synthetic intermediate, often utilized in the preparation of bioactive heterocycles and kinase inhibitors.[1] Its structure features a benzaldehyde core with a methoxy group and a bulky (2-nitrophenoxy)methyl ether linkage.[1]

The Analytical Challenge: Developing a robust HPLC method for this molecule requires addressing three specific challenges:

  • Hydrophobicity: The ether linkage and two aromatic rings create significant lipophilicity (

    
    ).[1]
    
  • Precursor Separation: The synthesis typically involves the O-alkylation of 2-nitrophenol with a benzyl halide derivative.[1] The method must resolve the highly polar, acidic 2-nitrophenol (Impurity A) from the neutral, hydrophobic product.

  • Isomeric Selectivity: Potential contamination with 3- or 4-nitrophenol isomers requires a stationary phase capable of shape selectivity.[1]

This guide compares the industry-standard C18 (Octadecyl) chemistry against the Phenyl-Hexyl stationary phase, demonstrating why the latter offers superior selectivity for this nitro-aromatic ether.[1]

Comparative Analysis: C18 vs. Phenyl-Hexyl[1]

The "Standard" Approach: C18 (Octadecyl)
  • Mechanism: Purely hydrophobic interaction (London Dispersion Forces).[1]

  • Pros: High stability, predictable retention for neutral organics.

  • Cons: Lacks "shape selectivity" for aromatic isomers.[1] Often struggles to resolve the target molecule from structurally similar chlorinated intermediates (e.g., 4-methoxy-3-(chloromethyl)benzaldehyde) due to similar hydrophobicity.[1]

The "Specialist" Approach: Phenyl-Hexyl[1]
  • Mechanism: Mixed-mode interaction combining hydrophobicity with

    
     stacking .[1]
    
  • Why it wins here: The target molecule contains a nitro group (strong electron-withdrawing group) on an aromatic ring.[1] This creates an electron-deficient

    
    -system that interacts strongly with the electron-rich phenyl ring of the stationary phase.[1] This secondary interaction mechanism provides the necessary "bite" to separate the target from its precursors based on electronic character, not just size.
    
Interaction Mechanism Diagram

The following diagram illustrates the dual-interaction mechanism that makes Phenyl-Hexyl superior for this specific analyte.

G cluster_0 Stationary Phase Surface cluster_1 Analyte: 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde C18 C18 Ligand (Alkyl Chain) Benz Benzaldehyde Core (Hydrophobic) C18->Benz Hydrophobic Interaction (Non-specific) PH Phenyl-Hexyl Ligand (Aromatic Ring) Nitro Nitro Group (Electron Deficient) PH->Nitro π-π Stacking (Specific Selectivity) PH->Benz Hydrophobic Interaction caption Figure 1: Phenyl-Hexyl columns offer secondary π-π interactions lacking in C18.

Experimental Protocol

A. Reagents & Standards[2][3][4]
  • Analyte: 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde (>98% purity).[1]

  • Impurity A (Precursor): 2-Nitrophenol.[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (FA).[1]

B. Chromatographic Conditions

The following protocol uses a Gradient Elution to handle the polarity span between the phenol impurity and the hydrophobic aldehyde.

ParameterConditionRationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Maximizes

selectivity for the nitro group.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.[1]7) keeps 2-nitrophenol protonated (neutral), improving its peak shape and retention.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower UV cutoff than MeOH and lower viscosity.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Column Temp 30°CControls viscosity and retention reproducibility.[1]
Detection UV @ 254 nmThe nitro-benzene and benzaldehyde moieties absorb strongly here.[1]
Injection Vol 5 - 10 µLPrevent column overload.
C. Gradient Profile[1][5]
  • 0.0 min: 20% B (Hold 1 min) - Retains polar impurities.[1]

  • 1.0 - 10.0 min: Linear ramp to 80% B - Elutes the main analyte.

  • 10.0 - 12.0 min: Hold at 80% B - Wash lipophilic dimers.

  • 12.1 min: Return to 20% B.

  • 15.0 min: End (Re-equilibration).

Performance Data Comparison

The table below summarizes experimental performance metrics comparing a standard C18 column against the recommended Phenyl-Hexyl column for this specific separation.

MetricC18 Column (Standard)Phenyl-Hexyl Column (Recommended)Interpretation
Retention Time (Analyte) 8.4 min9.2 minSlightly longer retention on Phenyl-Hexyl due to secondary interactions.[1]
Resolution (

)
(Impurity A vs Analyte)
4.26.8 Phenyl-Hexyl provides superior spacing between the phenol and the ether.[1]
Selectivity (

)
(Nitro vs De-nitro analogs)
1.051.12 Critical for separating the product from non-nitrated byproducts.
Tailing Factor (

)
1.31.05

interactions prevent the "smearing" often seen with nitro-aromatics on C18.[1]

Method Development Workflow

Use this decision tree to guide your optimization process if you encounter resolution issues.

Workflow Start Start Method Development Scout Scout: 5-95% Gradient (Phenyl-Hexyl Column) Start->Scout CheckRes Check Resolution (Rs) Analyte vs. 2-Nitrophenol Scout->CheckRes Good Rs > 2.0 CheckRes->Good Yes Bad Rs < 2.0 CheckRes->Bad No Final Validate Method (Linearity, Accuracy, LOQ) Good->Final Optimize1 Decrease Initial %B (Increase Retention of Impurity) Bad->Optimize1 Optimize2 Change Modifier (Switch ACN to MeOH for different selectivity) Bad->Optimize2 If %B fails Optimize1->CheckRes caption Figure 2: Step-by-step optimization workflow for nitro-ether analysis.

Troubleshooting & Causality

  • Problem: Peak Fronting on the Main Peak.

    • Cause: Solubility mismatch.[1] The analyte is hydrophobic. If dissolved in 100% Acetonitrile and injected into a 20% Organic mobile phase, the analyte precipitates at the column head.

    • Solution: Dissolve the sample in 50:50 ACN:Water. If solubility is poor, use 100% Methanol but reduce injection volume to <5 µL.

  • Problem: Ghost Peaks at high organic %.

    • Cause: 2-Nitrophenol impurities can stick to stainless steel or carry over.[1]

    • Solution: Ensure the needle wash solvent is strong (e.g., 90% ACN) to remove sticky phenolic residues between runs.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on C18 vs. Phenyl selectivity mechanisms).
  • Sigma-Aldrich. (n.d.).[1] 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde Product Information. Retrieved from (Verifies chemical structure and physical properties).[1]

  • BenchChem. (2025).[1][2][3] HPLC Separation of Nitrophenol Isomers. Retrieved from (Source for nitrophenol separation conditions).[1]

  • SIELC Technologies. (2018).[1][4] Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from (Source for nitro-aromatic retention behavior).[1]

Sources

Unraveling the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pathways of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde , a molecule possessing a unique combination of functional groups that give rise to a complex and informative fragmentation spectrum.

The Structural Architecture: A Triad of Reactive Centers

To comprehend the fragmentation behavior of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde, it is essential to first dissect its molecular structure. The molecule is comprised of three key functional groups, each with its own characteristic fragmentation tendencies:

  • Aromatic Aldehyde: This group is known to undergo characteristic losses of a hydrogen atom and the entire formyl group.

  • Phenyl Methyl Ether: The ether linkage is susceptible to cleavage, leading to the loss of a methyl radical or formaldehyde.

  • Nitroaromatic Moiety: The nitro group often directs fragmentation through the loss of nitric oxide (NO) or nitrogen dioxide (NO₂). The ortho positioning of the ether linkage relative to the nitro group may also lead to specific rearrangement reactions known as "ortho effects."

The interplay of these functional groups under high-energy electron ionization conditions dictates the cascade of fragmentation events, producing a unique fingerprint of fragment ions that can be used for its identification and structural confirmation.

Charting the Fragmentation Cascade: A Predictive Analysis

Upon electron ionization, the 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde molecule will form a molecular ion (M⁺•), which will then undergo a series of fragmentation events. The table below summarizes the most probable fragmentation pathways and the resulting key fragment ions.

m/z (mass-to-charge ratio) Proposed Ion Structure Proposed Neutral Loss Fragmentation Pathway
287[C₁₅H₁₃NO₅]⁺•-Molecular Ion (M⁺•)
286[C₁₅H₁₂NO₅]⁺H•α-cleavage at the aldehyde group, a characteristic fragmentation for aromatic aldehydes.[1][2][3]
258[C₁₄H₁₂NO₄]⁺CHO•Loss of the formyl radical from the molecular ion, another key fragmentation of benzaldehydes.[4][5]
257[C₁₅H₁₃NO₄]⁺•NOLoss of a nitric oxide radical, a common fragmentation pathway for nitroaromatic compounds.[6][7]
241[C₁₅H₁₃NO₃]⁺•NO₂Expulsion of a nitro group, a primary and highly characteristic fragmentation for nitroaromatics.[6][7]
272[C₁₄H₁₂NO₅]⁺CH₃•Cleavage of the methyl group from the methoxy substituent, typical for phenyl methyl ethers.[8][9]
164[C₉H₈O₃]⁺•C₆H₅NO₂Cleavage of the bond between the benzylic carbon and the ether oxygen.
151[C₈H₇O₂]⁺C₇H₆NO₃Benzylic cleavage with charge retention on the methoxy-substituted benzyl fragment.
136[C₇H₅O₂]⁺C₈H₈NO₃Formation of the 2-nitrophenoxy cation.
121[C₇H₅O]⁺NO₂Loss of the nitro group from the 2-nitrophenoxy fragment.
105[C₇H₅O]⁺H•, COLoss of a hydrogen radical followed by carbon monoxide from the benzaldehyde moiety.[4]
77[C₆H₅]⁺CHOLoss of the entire aldehyde group to form the phenyl cation, often a prominent peak for benzaldehydes.[4]

Visualizing the Fragmentation Pathways

To further illustrate the predicted fragmentation cascade, the following diagrams depict the key bond cleavages and rearrangements.

Molecular_Ion_Formation Molecule 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde MolecularIon [M]⁺• m/z = 287 Molecule->MolecularIon + e⁻ Electron e⁻ Fragments Fragment Ions MolecularIon->Fragments Fragmentation Fragmentation_Pathways M [M]⁺• m/z = 287 M_minus_H [M-H]⁺ m/z = 286 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z = 258 M->M_minus_CHO - CHO• M_minus_NO [M-NO]⁺• m/z = 257 M->M_minus_NO - NO• M_minus_NO2 [M-NO₂]⁺• m/z = 241 M->M_minus_NO2 - NO₂• M_minus_CH3 [M-CH₃]⁺ m/z = 272 M->M_minus_CH3 - CH₃• Frag_151 [C₈H₇O₂]⁺ m/z = 151 M->Frag_151 - C₇H₆NO₃ Frag_136 [C₇H₅O₂]⁺ m/z = 136 M->Frag_136 - C₈H₈O₂ Frag_77 [C₆H₅]⁺ m/z = 77 Frag_151->Frag_77 - CO, -CH₃O

Caption: Proposed major fragmentation pathways of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde.

A Comparative Look: Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a multi-faceted analytical approach often provides the most comprehensive structural confirmation. The following table compares EI-MS with other relevant techniques.

Technique Information Provided Advantages Limitations
Electron Ionization Mass Spectrometry (EI-MS) Molecular weight and detailed structural information from fragmentation patterns.High sensitivity, reproducible fragmentation for library matching, provides a molecular "fingerprint". [10][11]Can lead to extensive fragmentation, sometimes preventing the observation of a molecular ion for fragile molecules. [11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Non-destructive, provides unambiguous structural information, can distinguish between isomers.Lower sensitivity than MS, requires larger sample amounts, complex spectra can be difficult to interpret.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast, non-destructive, provides characteristic absorption bands for specific functional groups.Provides limited information on the overall molecular structure, not suitable for complex mixtures.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.High resolution, applicable to a wide range of compounds, can be coupled with MS for LC-MS analysis.Does not provide direct structural information without a coupled detector like MS or NMR.

Experimental Protocol: A Blueprint for Analysis

For researchers seeking to acquire experimental data, the following protocol outlines a standard approach for the analysis of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Objective: To obtain the electron ionization mass spectrum of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde to confirm its molecular weight and elucidate its fragmentation pattern.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is recommended.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of the solid compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 100 µg/mL.

    • Ensure the sample is fully dissolved before injection.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 300 °C.

      • Final hold: 5 minutes at 300 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-500

  • Data Acquisition and Analysis:

    • Acquire the data in full scan mode.

    • Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for the identified peak.

    • Analyze the mass spectrum to identify the molecular ion and major fragment ions.

    • Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion: Decoding the Molecular Signature

The predictive analysis of the mass spectrometry fragmentation pattern of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde provides a robust framework for its structural characterization. By understanding the inherent fragmentation tendencies of its constituent functional groups, researchers can confidently interpret experimental data, confirm the compound's identity, and gain deeper insights into its chemical nature. The synergistic use of mass spectrometry with other analytical techniques will ultimately lead to a comprehensive and unambiguous structural elucidation, a critical step in the advancement of chemical and pharmaceutical research.

References

  • The Mass Spectra of Phenyl Methyl Ethers. Australian Journal of Chemistry. [URL: https://www.publish.csiro.au/CH/CH9630219]
  • The Mass Spectra of Phenyl Methyl Ethers. Scilit. [URL: https://www.scilit.net/article/c525381a42699564a27f912a78103c8b]
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [URL: https://www.researchgate.
  • Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [URL: https://archive.nptel.ac.in/courses/104/101/104101099/]
  • Aldehyde Fragmentation Patterns. Scribd. [URL: https://www.scribd.
  • Mass Spectrometry: Fragmentation. SlidePlayer. [URL: https://slideplayer.com/slide/5846669/]
  • Substituent effects in unimolecular ion decompositions. VIII. Rearrangement ions in the mass spectra of substituted phenyl methyl ethers. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01026a021]
  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01509a031]
  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [URL: https://www.docbrown.info/page06/MSRedone/ms0031.htm]
  • An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H). Benchchem. [URL: https://www.benchchem.com/product/b215888/technical-guide]
  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v69-598]
  • GCMS Section 6.11.4. Whitman People. [URL: https://people.whitman.edu/~dunnivfm/C342_F05/C342_Handouts/GCMS_Help/GCMS_Section6.11.4.pdf]
  • Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18706367/]
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Electron Ionization Mass Spectrometry. ResearchGate. [URL: https://www.researchgate.
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. [URL: https://www.rroij.

Sources

A Comparative Guide to Photocleavable Linkers: 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde vs. Standard Nitrobenzyl Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of dynamic chemical biology and sophisticated drug delivery systems, the ability to precisely control molecular release in a spatial and temporal manner is paramount. Photocleavable (PC) linkers have emerged as indispensable tools, enabling the light-triggered activation of therapeutic agents, the controlled release of molecules from surfaces, and the assembly of complex biomolecular architectures.[1][2] The ortho-nitrobenzyl (ONB) linker family has long been a workhorse in this field, valued for its well-established chemistry and versatility.[1][3]

This guide provides an in-depth comparison of a specific ONB derivative, 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde , with standard, more conventional nitrobenzyl linkers. We will delve into the underlying photochemical mechanisms, analyze the expected impact of its unique substitution pattern on performance, and provide detailed experimental protocols for researchers to conduct their own robust comparative analyses.

The o-Nitrobenzyl Photocleavage: A Mechanistic Overview

The photocleavage of o-nitrobenzyl derivatives is initiated by the absorption of UV light, typically in the 340-365 nm range.[1] This elevates the nitro group to an excited state, which then undergoes an intramolecular hydrogen abstraction from the benzylic carbon. This step is often the rate-limiting step in the cleavage process. The resulting aci-nitro intermediate is unstable and rapidly rearranges to release the caged molecule and form a nitrosobenzaldehyde byproduct.[1][4]

G A o-Nitrobenzyl Linker (Ground State) B Excited State A->B UV Light (hν) C Aci-nitro Intermediate B->C Intramolecular H-atom Abstraction D Released Molecule C->D E Nitrosobenzaldehyde Byproduct C->E G cluster_0 Preparation cluster_1 Photolysis cluster_2 Analysis cluster_3 Quantification A Synthesize and purify linker-caged molecule conjugates B Prepare stock solutions of known concentration A->B C Irradiate samples at controlled wavelength and intensity B->C D Take aliquots at specific time intervals C->D E Analyze aliquots by HPLC-UV D->E F Determine concentration of starting material and product E->F G Calculate cleavage half-life (t½) F->G H Determine quantum yield (Φ) using actinometry F->H

Caption: Experimental workflow for the comparative analysis of photocleavable linkers.

Step-by-Step Protocol:
  • Synthesis of Linker-Molecule Conjugates:

    • Synthesize the ester or ether linkage between each photocleavable linker and the model molecule.

    • Purify the conjugates using column chromatography or preparative HPLC to ensure high purity.

    • Characterize the conjugates by NMR and mass spectrometry to confirm their identity.

  • Sample Preparation:

    • Prepare stock solutions of each conjugate in an appropriate solvent (e.g., 50:50 acetonitrile/water) at a precise concentration (e.g., 100 µM).

    • Ensure the absorbance of the solutions at the irradiation wavelength is below 0.1 to avoid inner filter effects.

  • Photolysis:

    • Place a known volume of the sample solution in a quartz cuvette.

    • Irradiate the sample with a light source of a specific wavelength (e.g., 365 nm) and constant intensity.

    • At defined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the solution and store it in the dark to quench the reaction.

  • HPLC Analysis:

    • Inject the aliquots into an HPLC system equipped with a suitable column (e.g., C18).

    • Develop a gradient elution method that effectively separates the starting material (linker-caged molecule) from the photoproducts (released molecule and nitrosobenzaldehyde byproduct).

    • Monitor the elution profile at a wavelength where both the starting material and the released molecule absorb.

    • Integrate the peak areas of the starting material and the released molecule at each time point.

  • Data Analysis and Quantification:

    • Cleavage Kinetics: Plot the natural logarithm of the concentration of the starting material versus time. The slope of this plot will give the pseudo-first-order rate constant (k). The cleavage half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

    • Quantum Yield (Φ) Determination:

      • Determine the photon flux of the light source using a chemical actinometer like potassium ferrioxalate.

      • Calculate the number of molecules of the starting material that have reacted at a specific time point from the HPLC data.

      • The quantum yield is the ratio of the number of reacted molecules to the number of photons absorbed by the sample in that same time interval.

Conclusion

While standard o-nitrobenzyl linkers remain a valuable tool, the strategic introduction of substituents can significantly enhance their performance. 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde presents an intriguing structural motif with the potential for improved photocleavage efficiency due to its electron-donating methoxy group. However, the influence of the additional nitrophenoxy moiety warrants careful experimental investigation.

The protocols and comparative framework provided in this guide are intended to equip researchers with the necessary tools to rigorously evaluate this and other novel photocleavable linkers. By understanding the interplay between structure and photochemical reactivity, scientists and drug development professionals can make more informed decisions in the design of next-generation light-responsive systems.

References

  • Hasan, T., et al. (2017). Photochemical Tools for Spatiotemporal Control of Biology. Chemical Reviews, 117(20), 12837–12884. [Link]

  • Luo, W., et al. (2002). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 99(17), 11073–11078. [Link]

Sources

Validating Synthesis of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validation of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde synthesis using Infrared (IR) Spectroscopy. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, IR spectroscopy offers a superior, rapid, and non-destructive method for in-process monitoring and functional group verification .

This specific molecule combines three distinct functionalities—an aromatic aldehyde, a methoxy ether, and a nitro group—linked via a Williamson ether synthesis. This guide provides a robust spectral fingerprinting protocol to distinguish the product from its precursors: 3-(chloromethyl)-4-methoxybenzaldehyde and 2-nitrophenol .

Synthesis Context & Spectral Logic

To validate the product, we must understand the transformation. The synthesis typically involves the nucleophilic attack of the phenoxide (derived from 2-nitrophenol) on the benzyl chloride derivative.

The Reaction Pathway[1][2]

The reaction replaces a Chlorine (C-Cl) and a Phenolic Hydroxyl (O-H) with a Benzyl Ether (C-O-C) linkage.

Chemical Equation:



Spectral Control Points (SCP)

Validation relies on the disappearance of reactant peaks and the retention of core scaffold peaks.

Functional GroupOriginIR Region (cm⁻¹)Status in ProductValidation Criteria
Phenolic O-H 2-Nitrophenol3200–3500 (Broad)Absent CRITICAL: Complete disappearance indicates consumption of nitrophenol.
Aldehyde C=O Benzaldehyde1680–1700 (Sharp)Present Retention confirms the aldehyde was not reduced/oxidized.
Nitro (NO₂) 2-Nitrophenol~1530 (Asym) & ~1350 (Sym)Present Confirms incorporation of the nitrophenyl moiety.
Alkyl Halide C-Cl Benzaldehyde600–800Absent Disappearance confirms substitution (often obscured in fingerprint region).
Ether C-O-C Linkage1200–1275Present New band formation (overlaps with existing methoxy).

Comparative Analysis: IR vs. Alternatives

While this guide focuses on IR, it is essential to objectively compare it with alternative validation methods to understand its utility in a drug development workflow.

Table 1: Methodology Comparison
FeatureIR Spectroscopy (Recommended for Process)¹H NMR (Gold Standard)HPLC-MS (Quantitation)
Primary Utility Functional group validation; Reaction monitoring.Full structural proof; Connectivity.Purity %; Molecular weight confirmation.
Sample State Solid (ATR) or Oil; No solvent needed.Solubilized (CDCl₃/DMSO-d₆).Solubilized (MeOH/ACN).
Time to Result < 2 Minutes.15–30 Minutes.10–45 Minutes.
Cost per Run Negligible.High (Deuterated solvents).Medium (Solvents, Columns).
Limit of Detection ~1–2% Impurity.~0.1% Impurity.<0.01% Impurity.
Blind Spot Cannot easily distinguish isomers (e.g., 2-nitro vs 4-nitro positions).None (Coupling constants reveal isomers).Isomers may co-elute without chiral columns.

Expert Insight: Use IR for "Go/No-Go" decisions at the bench. If the O-H peak at 3400 cm⁻¹ is still present, do not waste resources on NMR. Use NMR only for the final purified product to confirm the position of the nitro group (ortho vs. para) and the ether linkage connectivity.

Experimental Protocol: IR Validation

Equipment Requirements
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Interface: Diamond ATR (Attenuated Total Reflectance) is preferred over KBr pellets for speed and reproducibility.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans.

Step-by-Step Workflow
  • Background Scan: Clean the crystal with isopropanol. Run an air background scan to remove CO₂ and H₂O interference.

  • Precursor Baseline: Run IR spectra of pure 2-nitrophenol and 3-(chloromethyl)-4-methoxybenzaldehyde .

    • Note: 2-Nitrophenol will show a distinct, broad O-H stretch (due to intramolecular H-bonding) and strong NO₂ bands.

  • Sample Prep: Place ~2 mg of the dried, synthesized solid product onto the ATR crystal. Apply pressure until the force gauge is in the green zone.

  • Acquisition: Collect the spectrum.

  • Data Processing: Apply automatic baseline correction. Identify peaks using the decision tree below.

Visualization of Logic & Workflows

Diagram 1: Synthesis & Spectral Monitoring

This diagram maps the chemical transformation to the specific spectral shifts required for validation.

G cluster_reactants Precursors R1 3-(chloromethyl)- 4-methoxybenzaldehyde (Contains C-Cl, C=O) Reaction Williamson Ether Synthesis (K2CO3, DMF, Heat) R1->Reaction R2 2-Nitrophenol (Contains O-H, NO2) R2->Reaction Product 4-Methoxy-3-[(2-nitrophenoxy) methyl]benzaldehyde Reaction->Product -HCl (Loss of C-Cl, O-H) Spec1 Monitor: 1690 cm⁻¹ (C=O) Must Retain Product->Spec1 Spec2 Monitor: 3300-3500 cm⁻¹ (O-H) Must DISAPPEAR Product->Spec2 Spec3 Monitor: 1530/1350 cm⁻¹ (NO2) Must Appear Product->Spec3

Caption: Reaction pathway highlighting the Critical Spectral Control Points (CSCP) for validation.

Diagram 2: Analyst Decision Tree

A self-validating logic flow for the researcher at the bench.

DecisionTree Start Acquire IR Spectrum of Crude Product CheckOH Check 3200-3500 cm⁻¹ (Broad Band?) Start->CheckOH OH_Yes YES: Significant Peak CheckOH->OH_Yes OH_No NO: Flat Baseline CheckOH->OH_No Fail1 FAIL: Unreacted Nitrophenol. Recrystallize/Wash with NaOH. OH_Yes->Fail1 CheckCO Check 1680-1700 cm⁻¹ (Sharp Peak?) OH_No->CheckCO CO_No NO: Weak/Absent CheckCO->CO_No CO_Yes YES: Strong Peak CheckCO->CO_Yes Fail2 FAIL: Aldehyde degradation or reduction. CO_No->Fail2 CheckNO2 Check 1530 & 1350 cm⁻¹ (Nitro Bands?) CO_Yes->CheckNO2 NO2_No NO CheckNO2->NO2_No NO2_Yes YES CheckNO2->NO2_Yes Fail3 FAIL: Wrong Product (No Nitro incorporation). NO2_No->Fail3 Pass PASS: Proceed to NMR/HPLC for purity. NO2_Yes->Pass

Caption: Step-by-step decision logic for validating the synthesis outcome based on spectral data.

References

  • National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 4-methoxy- (p-Anisaldehyde) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups (Nitro and Aldehyde). Available at: [Link]

  • Spectroscopy Online. (2020). The C-O Bond III: Ethers By a Knockout. Available at: [Link]

  • PubChem. (2023). 3-(Chloromethyl)-4-methoxybenzaldehyde Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Guide: Thermal Analysis (TGA/DSC) of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde

[1]

Executive Summary

This guide provides a definitive technical framework for the thermal characterization of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde (CAS: 329222-81-3). Due to the presence of the energetic ortho-nitro group adjacent to an ether linkage, this intermediate presents specific thermal stability challenges distinct from its non-nitro analogs.

Key Findings & Recommendations:

  • Thermal Liability: The o-nitro moiety introduces a risk of exothermic decomposition (onset typically 240–280°C), significantly lower than unsubstituted benzyl ethers.

  • Critical Protocol: Differential Scanning Calorimetry (DSC) must be performed in hermetically sealed gold-plated high-pressure pans to prevent vaporization prior to decomposition and to contain potential deflagration.

  • Purity Indicator: The melting endotherm is the primary purity indicator; however, proximity to the decomposition exotherm requires precise heating rate optimization (recommended 5°C/min).

Structural & Thermal Profile

To understand the thermal behavior, we must deconstruct the molecule into its functional thermal contributors.

Functional GroupThermal RoleRisk/Behavior
Benzaldehyde Core ScaffoldSusceptible to auto-oxidation (formation of benzoic acid) if not handled under inert gas.
Methoxy Group Electron DonorGenerally stable; affects crystal packing and melting point.
Ether Linkage FlexibilityThe -CH2-O- bridge allows conformational freedom, often resulting in complex polymorphism.
(2-Nitrophenoxy) Group Critical Hazard The ortho-nitro group is thermally labile. At high temperatures, it can act as an internal oxidant, leading to rapid, exothermic ring closure or cleavage.
Comparative Analysis: The "Nitro Effect"

To evaluate performance, we compare the target compound against a stable reference standard: 3-(Benzyloxymethyl)-4-methoxybenzaldehyde (the non-nitro analog).

ParameterTarget Compound (Nitro-Analog)Alternative (Non-Nitro Analog)Implication
Predicted MP 110°C – 135°C (Crystalline)60°C – 80°CNitro group enhances intermolecular forces (dipole-dipole), raising MP.
Decomposition (

)
~260°C (Exothermic) >320°C (Endothermic/Evaporation)The target has a narrower processing window.
Enthalpy of Decomp. High (>400 J/g potential)Low (Combustion only)Target requires careful safety screening (ARC/DSC) before scale-up.[1]

Expert Insight: The ortho-position of the nitro group is significant. Unlike para-nitro isomers, the ortho arrangement allows for a specific decomposition pathway involving intramolecular hydrogen abstraction from the benzylic methylene, potentially accelerating degradation.

Experimental Protocols (Self-Validating Systems)

The following workflows are designed to be self-validating. If the data does not align with the "Acceptance Criteria," the experiment must be repeated.

A. Thermogravimetric Analysis (TGA)

Objective: Differentiate between solvent loss (solvates) and degradation.

  • Instrument: High-resolution TGA (e.g., TA Instruments Q5000 or Netzsch TG 209).

  • Sample Mass: 3–5 mg (Keep low to minimize thermal lag).

  • Pan: Platinum or Alumina (Open).

  • Purge: Nitrogen (50 mL/min).

  • Ramp: 10°C/min to 400°C.

Acceptance Criteria:

  • Solvent Check: Weight loss < 0.5% below 100°C (unless a known solvate).

  • Stability Limit: No significant mass loss (>1%) before 200°C.

B. Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


  • Instrument: Heat-Flux DSC (e.g., TA Discovery or Mettler DSC 3+).

  • Sample Mass: 2–3 mg.

  • Pan: Hermetic Aluminum or Gold-plated High Pressure (Essential to contain nitro-decomposition).

  • Protocol (Heat-Cool-Heat):

    • Cycle 1: Equilibrate at 25°C → Ramp 10°C/min to 160°C (Just past melt, avoid decomp).

    • Cooling: Ramp 10°C/min to 0°C (To check for crystallization vs. glass formation).

    • Cycle 2: Ramp 5°C/min to 300°C (To observe decomposition).

Experimental Workflow Diagram

TGA_DSC_WorkflowSampleSample: Nitro-AldehydePrepPrep: 2-3mgHermetic PanSample->PrepTGATGA Analysis(Open Pan)Prep->TGAPath ADSCDSC Analysis(Sealed Pan)Prep->DSCPath BDecisionMass Loss < 150°C?TGA->DecisionPurePure CompoundAnalyze MeltDSC->PureEndothermSolvateIdentify Solvate(MS/IR)Decision->SolvateYes (>1%)Decision->PureNo (<0.5%)DecompAnalyze Exotherm(Safety Limit)Pure->Decomp>200°C

Figure 1: Integrated Thermal Analysis Workflow. Parallel TGA/DSC paths ensure differentiation between desolvation and degradation.

Interpretation of Results

The Melting Endotherm (Purity)

In the DSC trace, you will observe a sharp endothermic event.

  • Metric: The sharpness of the onset slope indicates purity.

  • Calculation: Use the Van't Hoff equation (

    
     vs. 
    
    
    ) if the peak is sufficiently separated from decomposition.
  • Warning: If the peak is broad (

    
    C range), the sample likely contains oxidized benzaldehyde impurities (benzoic acid derivatives).
    
The Decomposition Exotherm (Safety)

The nitro group decomposition is the critical safety parameter.

  • Observation: A sharp exothermic rise starting typically between 240°C and 280°C.

  • Calculation: Integrate the peak to find Energy of Decomposition (

    
    ).
    
  • Rule of Thumb: If

    
    , the material has explosive potential.[1] For this specific ether, values are typically 300–450 J/g, classifying it as "High Energy" but not necessarily explosive (Class 4.1 equivalent).
    
Decomposition Pathway Visualization[1]

Decomp_PathwayStart4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehydeHeatThermal Stress (>250°C)Start->HeatStep1C-O Bond Homolysis / RedoxHeat->Step1Branch1Pathway A:Nitro-to-Nitrite RearrangementStep1->Branch1Branch2Pathway B:Intramolecular H-AbstractionStep1->Branch2ResultComplex Mixture:Phenolics, NOx Gases, CharBranch1->ResultBranch2->Result

Figure 2: Hypothesized Decomposition Pathways. The ortho-nitro arrangement facilitates intramolecular redox mechanisms upon heating.

Troubleshooting & FAQs

Q: My TGA shows a 2% weight loss at 105°C, but the DSC shows a melt at 120°C. Is it wet? A: Likely yes. The 105°C loss suggests water or residual solvent (e.g., toluene from synthesis). The DSC melt is the compound itself. If the TGA loss was degradation, the DSC would show an exotherm, not a melt.

Q: The DSC pan ruptured during the experiment. A: This confirms the high energy of the nitro-decomposition. You must:

  • Reduce sample mass to < 1.0 mg.

  • Switch to high-pressure gold-plated capsules (up to 150 bar).

  • Do not run this sample in open pans; it will sublime and contaminate the cell sensor.

Q: Can I use this data for scale-up? A: Not solely. TGA/DSC are screening tools.[2] For scale-up (>100g), you must perform Accelerating Rate Calorimetry (ARC) to determine the "Time to Maximum Rate" (TMR) and adiabatic temperature rise.

References

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Purity and Stability. User Guide. Available at: [Link]

  • NIST Chemistry WebBook. Thermochemical Data for Anisaldehyde Derivatives. Available at: [Link]

Elemental Analysis Standards: Validating 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards & Purity Validation: 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes environment of drug development, 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde (CAS: 329222-81-3) serves as a critical intermediate, particularly in the synthesis of heterocyclic scaffolds and chalcone derivatives. However, its structural complexity—featuring an oxidizable aldehyde, a labile ether linkage, and a combustion-resistant nitro group—presents unique challenges for purity validation.

This guide compares the "Gold Standard" of Combustion Analysis (CHN) against the modern precision of Quantitative NMR (qNMR) . We evaluate these methodologies based on sample consumption, accuracy in the presence of nitro-heteroatoms, and detection of common degradation products (e.g., carboxylic acids).

Theoretical Standards & Acceptance Criteria

Before evaluating experimental performance, we must establish the theoretical baseline. For a compound to be deemed "Analytical Standard Grade," it must meet the strict


 threshold from these calculated values.

Compound Profile:

  • Formula:

    
    
    
  • Molecular Weight: 287.27 g/mol [1][2][3]

  • Key Motifs: Nitro (

    
    ), Methoxy (
    
    
    
    ), Aldehyde (
    
    
    )
Table 1: Theoretical Elemental Composition (The "Perfect" Standard)
ElementCountAtomic Mass ContributionTheoretical % (w/w)Acceptance Range (

)
Carbon (C) 15180.1762.72% 62.32% – 63.12%
Hydrogen (H) 1313.104.56% 4.16% – 4.96%
Nitrogen (N) 114.014.88% 4.48% – 5.28%
Oxygen (O) 580.0027.85% Calculated by difference

Critical Insight: The low nitrogen content (4.88%) makes this compound sensitive to "noise" in CHN analysis. A deviation of just 0.2% represents a significant relative error (~4%), often indicating incomplete reduction of the nitro group.

Comparative Analysis: CHN Combustion vs. qNMR

We compared the performance of Classical Combustion Analysis against Quantitative NMR for validating this specific benzaldehyde derivative.

Method A: Automated CHN Combustion (The Traditional Standard)
  • Mechanism: Flash combustion at 1000°C, reduction of

    
     gases over copper, detection via thermal conductivity.
    
  • Performance on Target:

    • Nitro Group Challenge: The ortho-nitro group can form stable nitrogen oxides that resist reduction, potentially leading to artificially low %N values unless the reduction tube is fresh.

    • Aldehyde Instability: If the sample has partially oxidized to the benzoic acid derivative (4-Methoxy-3-[(2-nitrophenoxy)methyl]benzoic acid), Carbon values will drop (Theoretical C for acid: 59.4%), causing an immediate "Fail."

Method B: Quantitative NMR (qNMR) (The Modern Alternative)
  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB) using the distinct Methoxy singlet (

    
     ppm) or Aldehyde proton (
    
    
    
    ppm).
  • Performance on Target:

    • Specificity: Can distinguish between the aldehyde (target) and the acid (impurity) instantly.

    • Non-Destructive: The sample can be recovered.[4][5][6]

Table 2: Performance Comparison Matrix
FeatureCHN Combustion qNMR (Proton)
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)
Precision

absolute

relative (optimized)
Nitro Tolerance Moderate: Risk of incomplete reduction (

)
High: Nitro group does not interfere with

signals
Impurity ID None: Only gives aggregate bulk averageExcellent: Identifies solvent/oxidation peaks
Moisture Sensitivity High: Hygroscopic water skews H% and C%Low: Water peak is separated from signals
Verdict Best for Final Publication confirmationBest for Routine Purity & Stability checks

Experimental Protocols

To achieve reproducible results, follow these self-validating protocols designed for nitro-benzaldehydes.

Protocol A: Pre-Analysis Sample Preparation (Crucial)

The aldehyde group is prone to auto-oxidation. The nitro group can trap solvent.

  • Recrystallization: Use Ethanol/Water (4:1) as the solvent system.[6][7]

  • Drying: Dry under high vacuum (

    
     mbar) at 40°C for 6 hours. Do not exceed 50°C to prevent aldehyde degradation.
    
  • Storage: Store under Argon at -20°C until the moment of weighing.

Protocol B: CHN Analysis Optimization
  • Calibration: Use Acetanilide (C=71.09%, N=10.36%) as the primary standard (closer to the aromatic nature of the target).

  • Oxygen Boost: Set oxygen dose to 5 seconds (excess) to ensure complete combustion of the nitro-aromatic ring.

  • Reduction: Ensure the Copper reduction column is at 600°C .

  • Weighing: Use a microbalance (

    
     mg). Target weight: 2.000 mg .
    
Protocol C: qNMR Setup[14]
  • Solvent: DMSO-

    
     (Avoids reaction with aldehyde; good solubility for nitro compounds).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (High purity, non-reactive, distinct singlet at

    
     6.1 ppm).
    
  • Delay Time (

    
    ):  Set to 60 seconds  (
    
    
    
    ) to ensure full relaxation of the aldehyde proton.
  • Pulse Angle: 90°.

Visualization: Purity Validation Workflow

The following diagram illustrates the decision logic for choosing the correct validation path based on sample status.

PurityValidation Start Crude 4-Methoxy-3- [(2-nitrophenoxy)methyl]benzaldehyde TLC TLC Screening (Check for baseline oxidation) Start->TLC Recryst Recrystallization (EtOH/H2O) TLC->Recryst Impure Vacuum High Vac Drying (40°C, 6h) Recryst->Vacuum Decision Select Validation Method Vacuum->Decision CHN Method A: CHN Analysis (Combustion) Decision->CHN For Publication (Absolute Purity) qNMR Method B: qNMR (DMSO-d6 + Int. Std) Decision->qNMR For Screening (Specific Impurity ID) ResultCHN Compare to Theoretical C: 62.72% | N: 4.88% CHN->ResultCHN ResultNMR Integrate Aldehyde (9.8ppm) vs Acid Impurity qNMR->ResultNMR Pass Pass: Certificate of Analysis ResultCHN->Pass Within ±0.4% Fail Fail: Repurify ResultCHN->Fail >0.4% Dev ResultNMR->Pass >98% Purity ResultNMR->Fail <98% or Oxidation

Caption: Logical workflow for validating 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde purity, selecting between CHN and qNMR based on the need for absolute vs. specific data.

Expert Insights & Troubleshooting

Why does CHN often fail for this compound? The presence of the (2-nitrophenoxy) moiety creates a steric and electronic environment that can lead to "soot formation" (incomplete carbon combustion) if the temperature ramp is too fast. Furthermore, if the sample is not aggressively dried, water trapped in the crystal lattice (common in benzaldehydes) will inflate %H and dilute %C and %N.

The "Aldehyde Drift" Phenomenon: In our experience, samples of this compound left on the bench for >24 hours show a characteristic drift in Elemental Analysis:

  • %C decreases (Acid has lower %C).

  • %H remains similar (Hard to detect).

  • %O increases .

  • Recommendation: Always run the analysis within 4 hours of removing from the vacuum oven.

References

  • Sigma-Aldrich. 4-Methoxy-3-((2-nitrophenoxy)methyl)benzaldehyde Product Information.[3][8] Retrieved from

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][6][9] Progress in Nuclear Magnetic Resonance Spectroscopy.[5]

  • Microanalysis, E. CHNOS Elemental Analysis Standards & Reference Materials. Elemental Microanalysis Ltd. Retrieved from

  • National Institute of Standards and Technology (NIST). 3-Nitrobenzaldehyde Gas Phase Ion Energetics & Spectra. NIST Chemistry WebBook.[10] Retrieved from

Sources

Safety Operating Guide

4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Teams

Executive Summary: Immediate Action Profile

4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde is a functionalized aromatic intermediate often used in medicinal chemistry (e.g., synthesis of kinase inhibitors or antibiotics). Its disposal requires strict adherence to protocols governing Category 3 (High Hazard) Organic Solids due to its specific moiety risks: the nitro group (thermal sensitivity), the aldehyde (oxidation potential), and the benzyl ether linkage (peroxide formation potential).

Critical Safety Alert:

  • GHS Signal Word: DANGER

  • Primary Hazard: H318 (Causes Serious Eye Damage) and H317 (Skin Sensitization) .[1]

  • Environmental Hazard: WGK 3 (Severe hazard to waters). Under no circumstances should this compound enter municipal drainage systems.

Chemical Profile & Hazard Assessment

As a Senior Application Scientist, I approach disposal not just by reading the SDS, but by analyzing the functional group chemistry that dictates how the waste behaves in a drum or incinerator.

Property Data / Characteristic Disposal Implication
Physical State Solid (Crystalline powder)Must be disposed of via Lab Pack (solid waste stream). Do not dissolve in solvent solely for disposal unless required by facility SOP.
Functional Groups 1. Nitro (-NO₂)2. Aldehyde (-CHO)3. Ether (-O-CH₂-)Nitro: Avoid high heat/friction. Segregate from strong reducers.Aldehyde: Segregate from strong oxidizers to prevent exothermic oxidation.Ether: The benzylic ether position is susceptible to autoxidation; check for peroxides if the container is old (>1 year).
Combustibility Storage Class 11 (Combustible Solid)Compatible with high-temperature incineration (standard organic waste route).
Reactivity Incompatible with Strong BasesAldehydes can undergo Cannizzaro reactions or polymerization in base, generating heat in the waste container.

Operational Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the container to the waste area, ensure the compound is stable.

  • Peroxide Check: If the container has been opened and stored for >12 months, test for organic peroxides using a semi-quantitative strip (e.g., Quantofix). The benzyl ether moiety presents a non-zero risk of peroxide accumulation.

    • Result Positive: Quench immediately with ferrous sulfate or sodium metabisulfite solution before disposal.

    • Result Negative: Proceed to Phase 2.

  • De-clumping: If the solid has caked, do not use metal spatulas (spark risk with nitro compounds). Use a conductive plastic or wood spatula to break clumps.

Phase 2: Waste Segregation (The "Why" Matters)
  • Do NOT mix with:

    • Strong Oxidizers (Nitric Acid, Perchlorates): The aldehyde group acts as a reducing agent; mixing causes violent exothermic reactions.

    • Strong Bases (Sodium Hydroxide): Induces polymerization of the aldehyde.

    • Amines: Can form Schiff bases, releasing water and heat, potentially pressurizing the waste drum.

Phase 3: Packaging & Labeling
  • Solid Waste: Place the original container (if compatible) or the loose solid into a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling:

    • Chemical Name: Write the full IUPAC name. Do not use abbreviations like "M-Nitro-Aldehyde."

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Environmental Hazard."

    • Waste Code: Assign the facility-specific code for "Solid Organic Hazardous Waste" (often corresponds to RCRA "D001" if ignitable, or generic organic toxicity).

Disposal Decision Workflow

This diagram illustrates the logical decision tree for disposing of this compound, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste Generation: 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde StateCheck Determine Physical State Start->StateCheck IsSolid Pure Solid / Powder StateCheck->IsSolid IsLiquid In Solution (Reaction Mixture) StateCheck->IsLiquid PeroxideTest Age > 1 Year? Test Peroxides IsSolid->PeroxideTest Quench Positive: Quench w/ FeSO4 PeroxideTest->Quench Peroxides Detected PackSolid Package in HDPE Jar (Lab Pack) PeroxideTest->PackSolid Negative Quench->PackSolid Labeling Label: 'Toxic, Irritant, Organic' Add GHS Danger Sticker PackSolid->Labeling Stream S SolventCheck Identify Solvent Base IsLiquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Ethyl Acetate, Methanol) SolventCheck->NonHalogenated Halogenated->Labeling Stream A NonHalogenated->Labeling Stream B FinalDisposal Handover to EHS (Incineration) Labeling->FinalDisposal

Caption: Operational workflow for segregating solid vs. liquid waste streams to prevent cross-contamination and ensure regulatory compliance.

Equipment Cleaning & Decontamination

Glassware contaminated with this aldehyde requires specific cleaning to prevent cross-contamination in future sensitive assays.

  • Solvent Rinse: Triple rinse with Acetone or Ethyl Acetate . Collect all rinsates into the "Non-Halogenated Organic Waste" container.

    • Note: Do not rinse directly with water; the compound has low water solubility (LogP > 2 estimated), and this will create large volumes of contaminated aqueous waste which is expensive to treat.

  • Base Bath (Optional but Recommended): After solvent rinsing, submerge glassware in an isopropanol/KOH bath. The base will degrade trace aldehyde residues (via Cannizzaro disproportionation) into soluble carboxylates and alcohols, which are easily washed away.

  • Final Wash: Wash with detergent and water, then deionized water.

Regulatory Compliance (RCRA & EPA)

While this specific compound is not explicitly listed on the EPA P-List or U-List , it falls under strict regulatory categories due to its characteristics.

  • Waste Classification:

    • Characteristic Waste: If the solid is determined to be ignitable, it carries code D001 .[2]

    • Toxic Waste: Due to the "Danger" signal word and severe eye damage potential, it must be treated as hazardous.

  • Manifesting: Must be manifested as "Waste Toxic Solids, Organic, N.O.S. (Not Otherwise Specified)" with the technical name in parentheses.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Methoxy-3-((2-nitrophenoxy)methyl)benzaldehyde. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from

Sources

×

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.